molecular formula C6H5ClFN B146274 4-Chloro-3-fluoroaniline CAS No. 367-22-6

4-Chloro-3-fluoroaniline

Cat. No.: B146274
CAS No.: 367-22-6
M. Wt: 145.56 g/mol
InChI Key: ACMJJQYSPUPMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-fluoroaniline, also known as this compound, is a useful research compound. Its molecular formula is C6H5ClFN and its molecular weight is 145.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMJJQYSPUPMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190139
Record name 4-Chloro-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367-22-6
Record name 4-Chloro-3-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluoroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.077
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Chloro-3-fluoroaniline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 367-22-6

Synonyms: 3-Fluoro-4-chloroaniline, 4-Chloro-3-fluorobenzenamine

This technical guide provides an in-depth overview of 4-Chloro-3-fluoroaniline, a key halogenated aniline derivative utilized extensively in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, safety and handling, and significant applications.

Core Properties and Data

This compound is a dihalogenated aniline that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern, with a chlorine atom at the 4-position and a fluorine atom at the 3-position of the aniline ring, imparts specific reactivity and properties that are leveraged in the development of novel compounds.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₆H₅ClFN[2]
Molecular Weight 145.56 g/mol [2]
Appearance White to pale cream or grey crystals or powder
Melting Point 58-62 °C
Boiling Point 226 °C (lit.)[2]
Density ~1.349 g/cm³ (predicted)[2]
Flash Point 60 - 62 °C
Solubility Soluble in methanol.[2]
Spectroscopic DataInterpretation HighlightsReference(s)
¹H NMR The spectrum displays characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and chlorine substituents, and a signal for the amine protons.[3][4][5]
IR Spectroscopy Key peaks include N-H stretching vibrations for the amine group, as well as C-Cl, C-F, and aromatic C-H bond vibrations.[6][7][8]
Mass Spectrometry The mass spectrum shows a characteristic isotopic pattern for a monochlorinated compound, with a molecular ion peak (M+) at m/z 145 and an M+2 peak at m/z 147 in an approximate 3:1 ratio.[9][10]

Synthesis and Purification

The most common and efficient industrial synthesis of this compound involves the reduction of 3-chloro-4-fluoronitrobenzene.[11] Catalytic hydrogenation is a widely used method due to its high yield and purity of the final product.[11][12]

Experimental Protocols

1. Synthesis via Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene

This protocol describes a common method for the synthesis of this compound.

  • Materials: 3-chloro-4-fluoronitrobenzene, 1% Platinum on Carbon (Pt/C) or 10% Palladium on Carbon (Pd/C) catalyst, Methanol, Hydrogen gas, Nitrogen gas.[12][13][14]

  • Equipment: High-pressure reactor (autoclave) with stirring, heating, and gas inlet capabilities, filtration apparatus.[13]

  • Procedure:

    • Charge the autoclave with 3-chloro-4-fluoronitrobenzene and the catalyst (e.g., a substrate to catalyst ratio of 200-400:1 by weight).[12][13]

    • Seal the reactor and purge thoroughly with nitrogen gas to create an inert atmosphere.[13]

    • Purge the reactor with hydrogen gas.[13]

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-5 MPa).[12]

    • Heat the mixture to a temperature between 50-100 °C with vigorous stirring.[12]

    • Maintain the reaction for 1-10 hours, monitoring the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.[12]

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture while hot to remove the catalyst. The crude product is obtained after solvent removal.[12]

2. Purification by Recrystallization

  • Materials: Crude this compound, Ethanol, Deionized water, Activated carbon (optional).[15]

  • Equipment: Erlenmeyer flasks, heating mantle or hot plate, Buchner funnel, vacuum flask.[15]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.[15]

    • If the solution is colored, add a small amount of activated carbon and heat for a short period.[15]

    • Perform a hot filtration to remove the activated carbon or any insoluble impurities.[15]

    • Slowly add hot deionized water to the hot ethanol solution until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[16]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[15]

3. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.[17]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.[17]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).[18]

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL) and dilute as necessary.[19]

Applications in Drug Discovery and Development

This compound is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its halogenated structure is often crucial for modulating the pharmacological properties of the final drug molecule.

Role in the Synthesis of Antimalarial and Anticancer Agents

This compound serves as a key building block for a variety of therapeutic agents. For instance, it is used in the synthesis of potent antimalarial agents, where the chloro and fluoro substituents significantly enhance the drug's efficacy against the Plasmodium falciparum parasite.[1] Furthermore, it is a precursor in the synthesis of quinazoline-based anticancer drugs.[1]

One of the most notable applications of this compound is in the synthesis of Gefitinib , a tyrosine kinase inhibitor used in the treatment of certain types of non-small cell lung cancer. The aniline moiety of this compound is incorporated into the quinazoline core of Gefitinib, a critical interaction for its biological activity.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: It can cause skin and serious eye irritation.

  • Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Visualized Workflows and Pathways

To further elucidate the practical applications and synthesis of this compound, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 3-Chloro-4-fluoronitrobenzene 3-Chloro-4-fluoronitrobenzene Autoclave Autoclave 3-Chloro-4-fluoronitrobenzene->Autoclave Catalyst (Pt/C or Pd/C) Catalyst (Pt/C or Pd/C) Catalyst (Pt/C or Pd/C)->Autoclave Hydrogen Gas Hydrogen Gas Hydrogen Gas->Autoclave Crude Product Crude Product Autoclave->Crude Product Reduction Recrystallization Recrystallization Crude Product->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Gefitinib_Synthesis This compound This compound Coupling Reaction Nucleophilic Aromatic Substitution This compound->Coupling Reaction Quinazoline Intermediate Quinazoline Intermediate Quinazoline Intermediate->Coupling Reaction Gefitinib Precursor Gefitinib Precursor Coupling Reaction->Gefitinib Precursor Further Steps Further Steps Gefitinib Precursor->Further Steps Gefitinib Gefitinib Further Steps->Gefitinib

Caption: Role of this compound in the synthesis pathway of Gefitinib.

References

4-Chloro-3-fluoroaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-Chloro-3-fluoroaniline, a key building block in the development of pharmaceuticals and advanced materials.

Core Chemical Properties

This compound is a dihalogenated aniline that serves as a crucial intermediate in organic synthesis. Its chemical and physical properties are summarized below.

PropertyValueReference
Molecular Formula C₆H₅ClFN[1][2][3]
Molecular Weight 145.56 g/mol [1][2][3][4]
CAS Number 367-22-6[1][2]
Appearance Crystals[2]
Melting Point 58 - 62 °C[4]
Boiling Point 226 °C[5]
Purity ≥97.0% (GC)[2]
Synonyms 4-Chloro-3-fluorophenylamine, 3-Fluoro-4-chloroaniline[3][4]

Synthesis of this compound

The primary route for the synthesis of this compound is the reduction of 3-chloro-4-fluoronitrobenzene. Two common methods for this transformation are catalytic hydrogenation and iron reduction.[3]

Experimental Protocol 1: Catalytic Hydrogenation

This method is often preferred due to its high yield and purity of the final product.[3]

Materials:

  • 3-Chloro-4-fluoronitrobenzene

  • 1% Platinum on carbon (Pt/C) catalyst

  • Hydrogen gas

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • Charge a suitable reactor with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The mass ratio of the nitroaromatic compound to the catalyst is typically between 200:1 and 400:1.[1]

  • Purge the reactor multiple times with an inert gas to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to a pressure of 0.1 to 5 MPa.[1]

  • Heat the reaction mixture to a temperature between 50 and 100 °C.[1]

  • Maintain the reaction under these conditions for 1 to 10 hours, monitoring for completion via appropriate analytical methods (e.g., TLC, GC, or HPLC).[1]

  • Upon completion, cool the reaction mixture and filter it while hot to remove the catalyst.

  • The resulting crude product can be purified by distillation or rectification to yield this compound with a purity of over 99.5%.[1]

G cluster_synthesis Catalytic Hydrogenation Workflow A 3-Chloro-4-fluoronitrobenzene C Reactor A->C B 1% Pt/C Catalyst B->C D Hydrogenation (0.1-5 MPa H₂, 50-100 °C) C->D Reactants Charged E Hot Filtration D->E Reaction Mixture F Purification (Distillation/Rectification) E->F Crude Product G This compound (>99.5% Purity) F->G Purified Product

Synthesis of this compound via Catalytic Hydrogenation.
Experimental Protocol 2: Iron Reduction

An alternative method involves the use of iron powder in the presence of an acid.

Materials:

  • 3-Chloro-4-fluoronitrobenzene

  • Reduced iron powder

  • Ethanol

  • Water

  • Hydrochloric acid

  • Organic solvent for extraction

Procedure:

  • In a reactor, combine 3-chloro-4-fluoronitrobenzene, reduced iron powder, ethanol, and water.[1]

  • Heat the mixture to 60 °C with stirring.[3]

  • Slowly add hydrochloric acid, allowing the temperature to rise and be maintained between 80-90 °C.[3]

  • Continue the reaction until completion, as monitored by TLC or GC.[3]

  • Cool the reaction mixture.

  • Extract the product using a suitable organic solvent.[3]

  • Dry the organic extract, filter, and remove the solvent.

  • The crude product is then purified by distillation to obtain this compound.[1]

Analytical Methods for Purity Assessment

Ensuring the purity of synthesized this compound is critical, particularly in drug development where a purity of ≥99.5% is often required.[4] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for this purpose.[4]

Experimental Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound.[4]

Instrumentation and Conditions:

  • System: HPLC with a UV detector.

  • Column: Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4]

  • Detection: UV absorbance at 254 nm.[4]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 0.1 mg/mL for injection. It is crucial to filter the sample through a 0.45 µm syringe filter before injection.[6]

G cluster_hplc HPLC Analysis Workflow A Sample Preparation (Dissolve & Filter) B HPLC System A->B Inject Sample C C18 Column B->C Mobile Phase Flow D UV Detector (254 nm) C->D Separated Analytes E Data Analysis (Purity Assessment) D->E Chromatogram

General workflow for HPLC analysis of this compound.

Applications in Research and Development

This compound is a valuable building block in medicinal chemistry and materials science. It is utilized in the synthesis of various active pharmaceutical ingredients (APIs), including antimalarial agents, antiviral treatments, and anticancer drugs.[2] The presence of both chloro and fluoro substituents can significantly enhance the potency of drug candidates.[2] Additionally, it serves as a monomer for the synthesis of fluorinated polyanilines.[2]

References

In-Depth Technical Guide to 4-Chloro-3-fluoroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluoroaniline is a dihalogenated aniline derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring a chlorine atom at the 4-position and a fluorine atom at the 3-position of the aniline ring, imparts specific physicochemical properties that are leveraged in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its applications, particularly in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a grey powder or crystalline material. A summary of its key physical and chemical properties is presented below.

PropertyValueReference(s)
Molecular Formula C₆H₅ClFN[1]
Molecular Weight 145.56 g/mol [1]
CAS Number 367-22-6[2]
Appearance Grey powder/crystals[2]
Melting Point 58 - 62 °C[2]
Boiling Point 226 °C (lit.)[3]
Density 1.349 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in Methanol[3]
pKa (Predicted) 2.94 ± 0.10
Flash Point 60 - 62 °C[3]

Spectral Data

Detailed spectral analysis is critical for the identification and characterization of this compound. Below are the key spectral data.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.15t~8.5H-5
~6.80ddJ₁ ≈ 8.5, J₂ ≈ 2.0H-6
~6.65ddJ₁ ≈ 8.5, J₂ ≈ 2.0H-2
~3.8 (broad s)s--NH₂
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~158 (d, ¹JCF ≈ 240 Hz)C-3
~145 (d, ³JCF ≈ 6 Hz)C-1
~130C-5
~118 (d, ²JCF ≈ 19 Hz)C-4
~110 (d, ²JCF ≈ 22 Hz)C-2
~105 (d, ⁴JCF ≈ 3 Hz)C-6
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3400-3500N-H stretching (asymmetric and symmetric)
1600-1650N-H bending
1500-1600C=C aromatic ring stretching
1200-1300C-N stretching
1000-1100C-F stretching
700-850C-Cl stretching
Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak [M]⁺ at m/z 145 and an isotope peak [M+2]⁺ at m/z 147, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

Proposed Fragmentation Pattern:

G M [C₆H₅ClFN]⁺˙ m/z 145/147 M_minus_Cl [C₆H₅FN]⁺˙ m/z 110 M->M_minus_Cl - Cl• M_minus_HCN [C₅H₄F]⁺ m/z 83 M_minus_Cl->M_minus_HCN - HCN

Proposed fragmentation pathway of this compound.

Chemical Properties and Reactivity

This compound is a versatile intermediate in organic synthesis. The amino group can undergo various reactions such as acylation, alkylation, and diazotization. The aromatic ring is susceptible to electrophilic substitution, although the electron-withdrawing nature of the halogen substituents deactivates the ring.

It is known to be a key building block in the synthesis of various pharmaceuticals. For instance, it is used in the preparation of antimalarial agents through nucleophilic substitution reactions.[2] The presence of both chloro and fluoro substituents has been shown to enhance the potency of these compounds.[2] It is also utilized in the synthesis of piperidine derivatives for antiviral treatments and quinazolines as anticancer agents.[2][4] Furthermore, this compound can serve as a monomer for the synthesis of fluorinated polyanilines via Buchwald-Hartwig amination.[2]

The compound is sensitive to air and should be stored under an inert atmosphere.[5] It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.

Reaction:

Procedure:

  • In a suitable hydrogenation reactor, a solution of 3-chloro-4-fluoronitrobenzene in an appropriate solvent (e.g., ethanol or methanol) is prepared.

  • A catalytic amount of palladium on carbon (e.g., 5-10% Pd/C) is added to the solution.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air.

  • The reactor is then pressurized with hydrogen gas to a desired pressure (e.g., 50-100 psi).

  • The reaction mixture is stirred vigorously at room temperature or with gentle heating until the hydrogen uptake ceases, indicating the completion of the reaction.

  • The reaction mixture is then filtered to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.

G cluster_synthesis Synthesis Workflow A Dissolve 3-chloro-4-fluoronitrobenzene in solvent B Add Pd/C catalyst A->B C Purge reactor with inert gas B->C D Pressurize with H₂ C->D E Stir at RT or with heating D->E F Monitor H₂ uptake E->F G Filter to remove catalyst F->G H Remove solvent G->H I Purify crude product H->I

Workflow for the synthesis of this compound.
Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mass Range: 50-300 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Logical Relationships of Properties

The chemical structure of this compound dictates its physical and chemical properties, which in turn determine its applications.

G cluster_properties Structure-Property-Application Relationship Structure This compound Structure PhysChem Physicochemical Properties (Melting Point, Solubility, etc.) Structure->PhysChem Reactivity Chemical Reactivity (Acylation, Diazotization, etc.) Structure->Reactivity Applications Applications (Pharmaceuticals, Materials) PhysChem->Applications Reactivity->Applications

Logical relationship of properties for this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and material science industries. Its unique combination of functional groups and substituents provides a platform for the synthesis of complex and potent molecules. A thorough understanding of its physical and chemical properties, as well as established protocols for its synthesis and analysis, is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this important compound.

References

An In-Depth Technical Guide to 4-Chloro-3-fluoroaniline: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-fluoroaniline, a key halogenated aniline building block utilized in medicinal chemistry and materials science. This document details its chemical structure, nomenclature, physicochemical properties, synthetic protocols, and significant applications, with a focus on its role in the development of novel therapeutic agents.

Structure and Nomenclature

This compound is an aromatic amine with the chemical formula C₆H₅ClFN. The structure consists of a benzene ring substituted with an amino group at position 1, a fluorine atom at position 3, and a chlorine atom at position 4.

The chemical structure of this compound is depicted below.

Caption: 2D Chemical Structure of this compound.

Table 1: Nomenclature and Identifiers

Identifier TypeValue
IUPAC Name This compound
CAS Number 367-22-6[1]
Synonyms 4-Chloro-3-fluorophenylamine, 4-chloro-3-fluorobenzenamine[1]
Molecular Formula C₆H₅ClFN[1]
Molecular Weight 145.56 g/mol [1]
InChI Key ACMJJQYSPUPMPN-UHFFFAOYSA-N
SMILES Nc1ccc(Cl)c(F)c1

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are critical for its application in synthesis and for quality control.

Table 2: Physicochemical Properties

PropertyValueReference
Appearance Grey powder/crystals[2]
Melting Point 58 - 62 °C[2]
Boiling Point ~226 °C[3]
Purity >98%[1]

Table 3: Spectroscopic Data

Spectroscopic TechniqueKey Features
¹H NMR Aromatic protons are expected in the range of δ 6.5-7.5 ppm, showing complex splitting patterns due to H-H and H-F couplings. The amine (NH₂) protons typically appear as a broad singlet.
¹³C NMR Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electronegative halogen and amino substituents. Carbon atoms bonded to fluorine will show characteristic C-F coupling.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-Cl stretching (generally 600-800 cm⁻¹), C-F stretching, and aromatic C-H and C=C vibrations are expected.[4][5]
Mass Spectrometry (EI-MS) The mass spectrum is expected to show a characteristic molecular ion (M⁺) peak pattern due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1] This results in two prominent peaks at m/z 145 (for C₆H₅³⁵ClFN) and m/z 147 (for C₆H₅³⁷ClFN).[1] Fragmentation may involve the loss of a chlorine radical or hydrogen cyanide (HCN) from the aromatic ring.[6][7]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

synthesis Synthesis of this compound start 4-Chloro-3-fluoronitrobenzene conditions H₂ (gas) Pd/C or Pt/C catalyst Solvent (e.g., Ethanol) Heat/Pressure start->conditions product This compound conditions->product

Caption: Catalytic hydrogenation of 4-chloro-3-fluoronitrobenzene.

Protocol: Catalytic Hydrogenation

This method is preferred for its high yield, purity, and environmental advantages over metal/acid reductions.

  • Materials:

    • 4-chloro-3-fluoronitrobenzene

    • Palladium on carbon (e.g., 5-10% Pd/C) or Platinum on carbon (Pt/C) catalyst

    • Solvent (e.g., ethanol, ethyl acetate, or methanol)

    • Hydrogen (H₂) gas

    • Inert gas (e.g., Nitrogen or Argon)

  • Equipment:

    • High-pressure reactor (autoclave or Parr hydrogenator) equipped with a stirrer, gas inlet, and temperature and pressure controls.

    • Filtration apparatus (e.g., Buchner funnel or Celite pad).

    • Rotary evaporator.

  • Procedure:

    • Reactor Setup: In a high-pressure reactor, charge the 4-chloro-3-fluoronitrobenzene, the chosen solvent (e.g., ethanol), and the Pd/C or Pt/C catalyst. The catalyst loading is typically 1-5% by weight relative to the nitro compound.

    • Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.

    • Hydrogenation: After purging with the inert gas, purge the reactor with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically ranging from 50 psi to 5 MPa).

    • Reaction: Begin vigorous stirring and heat the mixture to a temperature between 30-80°C. The reaction is exothermic and may require cooling to maintain the target temperature.

    • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction can also be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) on samples carefully withdrawn from the reactor.

    • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

    • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the filter cake with the solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Analytical Characterization

A standard protocol for acquiring a mass spectrum for characterization is provided below.

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5 or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at 10 °C/minute.

    • Carrier Gas: Helium at a constant flow of 1 mL/minute.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-200.

Applications in Drug Development and Materials Science

This compound is a valuable building block for introducing a di-halogenated phenylamine moiety into complex molecules. This structural motif is important for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Intermediate for Antimalarial Agents

The compound serves as a crucial starting material in the synthesis of quinoline-based antimalarial drugs. The presence of both chlorine and fluorine substituents has been shown to significantly enhance the potency of these agents against parasites such as Plasmodium falciparum.[1] A common synthetic route to the quinoline core is the Gould-Jacobs reaction.

Gould-Jacobs Reaction Workflow

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline derivative.

gould_jacobs Gould-Jacobs Synthesis of a Quinolone Intermediate cluster_reactants Reactants aniline This compound step1 Condensation (Heat, -EtOH) aniline->step1 malonate Diethyl ethoxymethylenemalonate malonate->step1 intermediate1 Anilinomethylenemalonate Intermediate step2 Thermal Cyclization (High Temp, e.g., Dowtherm A) intermediate1->step2 product Ethyl 6-chloro-7-fluoro-4- hydroxyquinoline-3-carboxylate step1->intermediate1 step2->product

Caption: Workflow for the Gould-Jacobs reaction using this compound.

This reaction pathway is instrumental in producing substituted quinolones, which are precursors to a wide range of biologically active compounds.[10]

Precursor for Anticancer and Antiviral Agents

The 4-chloro-3-fluorophenyl motif is present in various kinase inhibitors and other targeted therapies for cancer. Additionally, it is used in the synthesis of piperidine derivatives that have shown potential as antiviral treatments.[1]

Monomer for Fluorinated Polyanilines

In materials science, this compound is used as a monomer for the synthesis of fluorinated polyanilines. These polymers are investigated for their unique electronic properties and potential applications in semiconductors and other advanced materials.[1] The synthesis can be achieved through methods like Buchwald-Hartwig amination.

Safety and Handling

This compound is classified as a hazardous material and should be handled with appropriate safety precautions. It is considered toxic if swallowed, inhaled, or absorbed through the skin. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

A Technical Guide to the Solubility and Stability of 4-Chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the solubility and stability characteristics of 4-Chloro-3-fluoroaniline (CAS No. 367-22-6), a critical building block in medicinal chemistry and materials science. Understanding these properties is paramount for optimizing synthetic routes, purification processes, formulation development, and ensuring long-term storage integrity.

Solubility Profile of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems, impacting reaction kinetics, crystallization, and bioavailability.

Theoretical Principles

The solubility of this compound is governed by its molecular structure, which features a polar amino group (-NH₂) and a substituted benzene ring with chlorine and fluorine atoms. The principle of "like dissolves like" is central to understanding its solubility profile.

  • Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents with hydrogen bond accepting capabilities.

  • Dipole-Dipole Interactions: The electronegative chlorine and fluorine atoms, along with the nitrogen of the amine group, create a significant molecular dipole moment. This promotes solubility in polar solvents that can engage in dipole-dipole interactions.[1]

  • Van der Waals Forces: These non-specific forces contribute to its solubility in non-polar organic solvents, although this is expected to be more limited compared to its solubility in polar media.[1]

Given its basic nature (predicted pKa of 2.94), this compound's solubility in aqueous media is expected to increase significantly in acidic conditions due to the formation of a more polar and water-soluble ammonium salt.[2][3]

Solubility Data

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 367-22-6[4]
Molecular Formula C₆H₅ClFN[2]
Molecular Weight 145.56 g/mol [2][5]
Appearance White to Gray to Red powder/crystals[2][5][6]
Melting Point 58 - 62 °C[5][7]
Boiling Point 226 °C (lit.)[2][8]
pKa (Predicted) 2.94 ± 0.10[2][3]

Table 2: Qualitative and Predicted Solubility

Solvent ClassExample SolventsQualitative/Predicted SolubilityRationale / Reference
Polar Protic Methanol, EthanolSolubleExplicitly stated as soluble in Methanol.[2][3] Strong hydrogen bonding and dipole-dipole interactions.
WaterLimited solubilityThe organic backbone limits aqueous solubility, though the amine group provides some polarity.[9] Solubility increases in acidic pH.
Polar Aprotic Tetrahydrofuran (THF), AcetonePredicted to be SolubleGood dipole-dipole interactions are expected. Used as a reaction solvent.[8]
Non-Polar Hexane, ToluenePredicted to have Low SolubilityMismatch in intermolecular forces (polar solute, non-polar solvent).
Chlorinated DichloromethanePredicted to be SolubleGeneral solubility of amines in chlorinated solvents.[9]
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This protocol outlines a standard procedure for accurately determining the equilibrium solubility of this compound in a given solvent.

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the container in a thermostatic shaker or a stirring plate within a temperature-controlled water bath set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is achieved.

  • Phase Separation: Cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle completely.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To avoid aspirating solid particles, the pipette tip should be fitted with a filter (e.g., a small piece of cotton or a syringe filter).

  • Dilution: Accurately dilute the collected sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

G Experimental Workflow for Solubility Determination A Add excess this compound to a known volume of solvent B Seal container and agitate at constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium A->B C Cease agitation and allow undissolved solid to settle B->C D Withdraw a known volume of the clear supernatant using a filtered pipette C->D E Perform accurate serial dilution of the sample D->E F Analyze concentration using a validated method (e.g., HPLC-UV) E->F G Calculate equilibrium solubility (e.g., in mg/mL or mol/L) F->G

Workflow for determining equilibrium solubility.

Stability Profile of this compound

The chemical stability of this compound is a critical consideration for its handling, storage, and application, particularly in the pharmaceutical industry where impurity profiling is essential.

General Stability and Storage

This compound is generally stable under normal, recommended storage conditions.[4] To maintain its integrity, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[4][10] For long-term storage, particularly in drug development contexts, conversion of the free base to its hydrochloride salt may enhance stability.[10]

Factors Influencing Stability

Several factors can compromise the stability of this compound, leading to degradation.

Table 3: Factors Affecting the Stability of this compound

Stress FactorEffect and Potential Degradation ProductsReference
Heat / Thermal Stress Thermal decomposition can occur at elevated temperatures, leading to the release of toxic and irritating vapors.[4]
Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (HF), and hydrogen chloride gas.[11]
Light / Photostability While specific data is limited, related compounds like chloroanilines are known to undergo photodegradation, which can involve hydroxylation of the aromatic ring and dehalogenation.[10][12] Exposure to light should be minimized.
Air / Oxidation The compound may be sensitive to air.[13] The amine functional group can be susceptible to oxidation, which may lead to color changes (e.g., darkening) and the formation of impurities.
Incompatible Materials Contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates can lead to vigorous reactions and degradation.[10][13]
Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following is a general protocol based on ICH guidelines.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) and heat (e.g., 60-80 °C) for a defined period. Neutralize before analysis.

    • Basic Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) and heat (e.g., 60-80 °C) for a defined period. Neutralize before analysis.

    • Oxidative Degradation: Treat the sample solution with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or with gentle heating.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100 °C).

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) during the stress testing.

  • Analysis: Analyze the stressed samples against a control (time zero) using a stability-indicating HPLC method (typically a C18 reversed-phase column with UV detection). The method should be capable of separating the intact compound from all significant degradation products.

  • Evaluation: Evaluate the percentage of degradation and identify major degradation products, if possible, using techniques like LC-MS. The goal is typically to achieve 5-20% degradation to ensure the suitability of the analytical method.[10]

G Factors Influencing Chemical Stability cluster_0 Stress Conditions cluster_1 Degradation Pathways & Outcomes Heat Heat Decomp Thermal Decomposition (NOx, HF, HCl) Heat->Decomp Compound This compound Light Light (UV/Vis) Photo Photodegradation (e.g., Dehalogenation) Light->Photo Oxidants Oxidizing Agents (e.g., H₂O₂, Air) Oxidation Oxidation Oxidants->Oxidation AcidsBases Strong Acids / Bases Hydrolysis Hydrolysis AcidsBases->Hydrolysis Incompatibles Incompatible Materials (e.g., Acid Chlorides) Reaction Chemical Reaction Incompatibles->Reaction Loss Loss of Purity / Assay Decomp->Loss Photo->Loss Oxidation->Loss Hydrolysis->Loss Reaction->Loss

Logical relationship of factors affecting stability.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-chloro-3-fluoroaniline, a key intermediate in the development of various pharmaceuticals. This document details the experimental protocols, quantitative data, and logical workflows to facilitate its synthesis in a laboratory or industrial setting. This compound is a crucial building block in the synthesis of antimalarial agents and kinase inhibitors, making its efficient production a significant focus in medicinal chemistry and drug development.[1][2][3]

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two main strategies: the direct chlorination of 3-fluoroaniline and the reduction of a nitrated precursor. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield and purity.

Pathway 1: Direct Chlorination of 3-Fluoroaniline

This pathway involves the direct electrophilic chlorination of 3-fluoroaniline using a chlorinating agent such as N-chlorosuccinimide (NCS). The fluorine atom at the meta position directs the incoming chloro group to the ortho and para positions. The para-substituted product, this compound, is one of the resulting isomers.

Pathway 2: Reduction of 2-Chloro-5-fluoronitrobenzene

An alternative and often more controlled approach involves the reduction of a nitro group from a precursor molecule. This method typically provides better regioselectivity. The common starting material for this pathway is 2-chloro-5-fluoronitrobenzene, which is reduced to the corresponding aniline.

Quantitative Data Summary

The selection of a synthesis route often depends on a comparative analysis of key performance indicators. The following table summarizes the quantitative data for the primary synthesis pathways of this compound and a related isomer, 3-chloro-4-fluoroaniline, for which more extensive data is available in the literature.

ParameterDirect Chlorination of 3-FluoroanilineCatalytic Hydrogenation of 2-Chloro-5-fluoronitrobenzeneIron Reduction of 2-Chloro-5-fluoronitrobenzene
Starting Material 3-Fluoroaniline2-Chloro-5-fluoronitrobenzene2-Chloro-5-fluoronitrobenzene
Primary Reagents N-Chlorosuccinimide (NCS), ChloroformH₂ gas, Pt/C or Pd/C catalystIron powder, Hydrochloric acid
Solvent ChloroformMethanol or Ethanol (can be solvent-free)Ethanol, Water
Temperature 0 °C50-100°C[4][5]80-90°C[4][5]
Pressure Atmospheric0.1-5 MPa[4][5]Atmospheric
Reaction Time 42 hours[6]1-10 hours[4][5]Not specified, reaction completion monitored
Yield 18%[6]> 94%[4][5]Not specified
Product Purity Crystalline solid after chromatography[6]> 99.5%[4][5]Requires distillation
Advantages Direct, single-step transformationHigh yield and purity, clean reaction, catalyst can be recycled.[4][5]Mature and well-established process.
Disadvantages Low yield, formation of isomers requiring separation[6]Requires specialized high-pressure equipment.[4]Produces significant iron sludge and acid mist, leading to environmental concerns.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Chlorination of 3-Fluoroaniline

This protocol is adapted from a documented laboratory procedure.[6]

Materials:

  • 3-Fluoroaniline

  • N-Chlorosuccinimide (NCS)

  • Chloroform (CHCl₃)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel

Procedure:

  • A solution of N-chlorosuccinimide (1.34 g, 10.0 mmol) in chloroform (20.0 mL) is added dropwise to a stirred solution of 3-fluoroaniline (1.11 g, 10.0 mmol) in chloroform (30.0 mL) at 0 °C.

  • The reaction mixture is stirred continuously at 0 °C for 42 hours.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is dissolved in diethyl ether, washed with water, and dried over magnesium sulfate.

  • After filtration and concentration, the crude product is purified by flash chromatography on silica gel using an ethyl acetate/hexane eluent to afford this compound.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 2-Chloro-5-fluoronitrobenzene

While a specific protocol for the 4-chloro-3-fluoro isomer was not detailed in the initial search, a general and industrially relevant protocol for the catalytic hydrogenation of a chlorofluoronitrobenzene isomer is provided below. This can be adapted for 2-chloro-5-fluoronitrobenzene.[4][5][8]

Materials:

  • 2-Chloro-5-fluoronitrobenzene

  • 1% Platinum on Carbon (Pt/C) catalyst

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

Procedure:

  • A high-pressure reactor is charged with 2-chloro-5-fluoronitrobenzene and the 1% Pt/C catalyst (mass ratio of nitro compound to catalyst is typically between 200:1 and 400:1).[9]

  • The reactor is purged three times with high-purity nitrogen to create an inert atmosphere, followed by three purges with hydrogen gas.

  • The reactor is then pressurized with hydrogen gas to 0.1-5 MPa.[4][5]

  • The reaction mixture is heated to 50-100 °C with stirring.[4][5]

  • The reaction is monitored for completion (typically 1-10 hours) using techniques such as TLC or GC.[4][5][9]

  • Upon completion, the reaction mixture is cooled, and the excess hydrogen is carefully vented.

  • The hot reaction mixture is filtered to remove the catalyst.

  • The resulting crude product can be purified by vacuum distillation or rectification to yield high-purity this compound.[4]

Synthesis Pathway Diagrams

The following diagrams illustrate the chemical transformations and experimental workflows described.

Synthesis_Pathway_1 3-Fluoroaniline 3-Fluoroaniline This compound This compound 3-Fluoroaniline->this compound NCS, CHCl3, 0°C Synthesis_Pathway_2 2-Chloro-5-fluoronitrobenzene 2-Chloro-5-fluoronitrobenzene This compound This compound 2-Chloro-5-fluoronitrobenzene->this compound H2, Pt/C or Fe/HCl Catalytic_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification charge_reactor Charge Reactor with 2-Chloro-5-fluoronitrobenzene & Pt/C purge_N2 Purge with Nitrogen (3x) charge_reactor->purge_N2 purge_H2 Purge with Hydrogen (3x) purge_N2->purge_H2 pressurize Pressurize with H2 (0.1-5 MPa) purge_H2->pressurize heat_stir Heat to 50-100°C and Stir pressurize->heat_stir monitor Monitor Reaction (TLC/GC) heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent filter_catalyst Filter Catalyst cool_vent->filter_catalyst purify Purify by Distillation/ Rectification filter_catalyst->purify final_product This compound purify->final_product

References

4-Chloro-3-fluoroaniline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of the versatile chemical intermediate, 4-Chloro-3-fluoroaniline.

Abstract

This compound is a halogenated aromatic amine that has emerged as a critical building block in the synthesis of a wide array of complex organic molecules. Its strategic importance is particularly pronounced in the pharmaceutical and agrochemical industries, where its unique structural features are leveraged to create high-value compounds. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical and spectral properties, detailed experimental protocols for its synthesis, and its significant applications, with a special focus on its role in the development of targeted cancer therapies.

Discovery and History

While a singular date for the "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader history of aniline and the systematic exploration of halogenated aromatic compounds in the 20th century. Aniline (C₆H₅NH₂) was first isolated in 1826, and its utility as a precursor for dyes and pharmaceuticals spurred extensive research into its derivatives. The introduction of halogen atoms, such as chlorine and fluorine, into the aniline scaffold was found to significantly modify the chemical reactivity and biological activity of the resulting molecules. The development of synthetic methodologies for halogenated anilines was driven by the growing demand for novel therapeutic agents and agrochemicals with enhanced efficacy and specific modes of action. The synthesis and application of this compound have been notably detailed in various patents and scientific literature, highlighting its role as a key intermediate in modern organic synthesis.

Physicochemical and Spectral Properties

A thorough understanding of the physical, chemical, and spectral properties of this compound is essential for its effective use in research and development.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 367-22-6
Molecular Formula C₆H₅ClFN
Molecular Weight 145.56 g/mol
Appearance Off-white to light brown crystalline solid
Melting Point 59-62 °C
Boiling Point 226 °C (lit.)
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone. Sparingly soluble in water.
Density Approximately 1.35 g/cm³
Spectral Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum exhibits characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the positions of the chloro, fluoro, and amino substituents on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum shows distinct signals for the six carbon atoms of the aromatic ring, with the chemical shifts indicating the electronic environment of each carbon atom.

  • IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group, C-H stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum typically shows a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Experimental Protocols for Synthesis

The synthesis of this compound is most commonly achieved through the reduction of 3-chloro-4-fluoronitrobenzene. Two primary methods, catalytic hydrogenation and iron reduction, are widely employed. An alternative multi-step synthesis starting from 3,4-dichloronitrobenzene is also documented.

Method 1: Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene

This method is favored for its high yield and purity of the final product.

Reaction Scheme:

Experimental Protocol:

  • Reactor Setup: A high-pressure reactor is charged with 3-chloro-4-fluoronitrobenzene and a catalytic amount of Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C).

  • Inerting: The reactor is purged with an inert gas, such as nitrogen, to remove oxygen.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to a pressure of 0.1-5 MPa.

  • Reaction Conditions: The reaction mixture is heated to a temperature of 50-100°C and stirred for 1-10 hours.

  • Work-up: Upon completion of the reaction (monitored by TLC or GC), the reaction mixture is filtered to remove the catalyst.

  • Purification: The crude product is purified by distillation or recrystallization to yield this compound.

Process Workflow Diagram:

G cluster_0 Catalytic Hydrogenation Workflow A Charge Reactor (3-chloro-4-fluoronitrobenzene, Catalyst) B Inert Gas Purge (Nitrogen) A->B C Pressurize with H₂ B->C D Heat and Stir (50-100°C, 1-10h) C->D E Reaction Monitoring (TLC/GC) D->E F Filter to Remove Catalyst E->F Reaction Complete G Purification (Distillation/Recrystallization) F->G H This compound G->H

Caption: Experimental workflow for the synthesis of this compound via catalytic hydrogenation.

Method 2: Iron Reduction of 3-Chloro-4-fluoronitrobenzene

This classical method utilizes iron powder in the presence of an acid.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: A reaction vessel is charged with 3-chloro-4-fluoronitrobenzene, iron powder, ethanol, and water.

  • Initiation: The mixture is heated to approximately 60°C with stirring.

  • Acid Addition: A catalytic amount of hydrochloric acid is added dropwise, maintaining the reaction temperature between 80-90°C.

  • Work-up: After the reaction is complete, the mixture is cooled, and the iron oxides are removed by filtration.

  • Extraction and Purification: The product is extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Method 3: Multi-step Synthesis from 3,4-Dichloronitrobenzene

This synthetic route involves a nucleophilic aromatic substitution followed by reduction.

Logical Relationship Diagram:

G A 3,4-Dichloronitrobenzene B Fluorination (e.g., KF, phase-transfer catalyst) A->B C 3-Chloro-4-fluoronitrobenzene B->C D Reduction (e.g., Catalytic Hydrogenation or Fe/HCl) C->D E This compound D->E

Caption: Synthetic pathway from 3,4-Dichloronitrobenzene to this compound.

Applications in Drug Development and Other Industries

This compound is a versatile intermediate with significant applications in several high-tech industries.

Pharmaceutical Industry
  • Tyrosine Kinase Inhibitors: this compound is a crucial precursor in the synthesis of several tyrosine kinase inhibitors (TKIs) used in cancer therapy. A prominent example is Gefitinib , an epidermal growth factor receptor (EGFR) inhibitor used to treat non-small cell lung cancer.[1]

  • Antimalarial Agents: The incorporation of the 4-chloro-3-fluorophenyl moiety into certain molecular scaffolds has been shown to enhance antimalarial activity.[2]

  • HIV Inhibitors: It serves as a key intermediate for the synthesis of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase.[1]

Agrochemicals

The compound is used in the synthesis of various herbicides and pesticides, where the halogen substituents contribute to the biological activity and stability of the final products.

Materials Science

This compound is utilized as a monomer in the synthesis of fluorinated polyanilines, which are of interest for applications in semiconductors and other electronic materials.[2]

Signaling Pathways of Downstream Products

The significance of this compound in drug development is exemplified by its role in the synthesis of Gefitinib, which targets the EGFR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers.

EGFR Signaling Pathway and Inhibition by Gefitinib:

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of tyrosine residues, which then serve as docking sites for various signaling proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways promote cell proliferation, survival, and angiogenesis. Gefitinib acts as a competitive inhibitor of ATP at the tyrosine kinase domain of EGFR, thereby blocking autophosphorylation and downstream signaling. This leads to the inhibition of cancer cell growth and induction of apoptosis.[3][4][5]

Signaling Pathway Diagram:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

This compound is a chemical intermediate of high strategic importance. Its versatile reactivity and the unique properties conferred by its halogen substituents make it an invaluable tool for medicinal chemists and materials scientists. The well-established synthetic routes to this compound, coupled with its critical role in the production of life-saving drugs like Gefitinib, underscore its continued significance in scientific research and industrial applications. This guide has provided a detailed overview of its history, properties, synthesis, and applications, serving as a valuable resource for professionals in the field.

References

An In-depth Technical Guide to 4-Chloro-3-fluoroaniline: A Core Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluoroaniline is a dihalogenated aniline that has emerged as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom at the 4-position and a fluorine atom at the 3-position of the aniline ring, imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to support researchers in their scientific endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and analysis. The key data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 367-22-6[1][2]
Molecular Formula C₆H₅ClFN[1][2]
Molecular Weight 145.56 g/mol [1][2]
Appearance Grey powder/crystals[1]
Melting Point 58 - 62 °C[1]
Boiling Point 226 °C (lit.)[3]
Flash Point 60 - 62 °C[2]
Purity >98%[1]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR Spectra available, showing characteristic aromatic and amine proton signals.[4]
¹³C NMR Spectra available, showing distinct signals for the six aromatic carbons.[4]
Mass Spectrometry (MS) Mass spectra show the expected molecular ion peaks.[4]
Infrared (IR) Spectroscopy Spectra available, exhibiting characteristic peaks for N-H stretching of the amine and C-Cl, C-F, and aromatic C-H bonds.[4][5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary routes: the chlorination of 3-fluoroaniline and the reduction of 4-chloro-3-fluoronitrobenzene.

Experimental Protocol 1: Synthesis via Chlorination of 3-Fluoroaniline

This method involves the electrophilic aromatic substitution of 3-fluoroaniline using N-chlorosuccinimide (NCS) as the chlorinating agent.

Materials:

  • 3-Fluoroaniline

  • N-Chlorosuccinimide (NCS)

  • Chloroform (CHCl₃)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel

Procedure: [3]

  • A solution of N-chlorosuccinimide (1.0 equivalent) in chloroform is added slowly and dropwise to a stirred solution of 3-fluoroaniline (1.0 equivalent) in chloroform at 0 °C.

  • The reaction mixture is stirred continuously at 0 °C for 42 hours.

  • Upon completion of the reaction (monitored by TLC or GC), the mixture is concentrated under reduced pressure.

  • The residue is dissolved in diethyl ether, washed with water, and dried over magnesium sulfate.

  • After filtration and concentration under reduced pressure, the crude product is purified by flash chromatography on silica gel using an ethyl acetate/hexane eluent to afford this compound as a crystalline solid.

G cluster_start Starting Materials 3-Fluoroaniline 3-Fluoroaniline Reaction Reaction 3-Fluoroaniline->Reaction in CHCl3 NCS NCS NCS->Reaction in CHCl3, 0 °C Workup Workup Reaction->Workup 42 hours Purification Purification Workup->Purification Extraction & Drying Final_Product This compound Purification->Final_Product Flash Chromatography G Start 4-Chloro-3-fluoronitrobenzene & 1% Pt/C Reaction Hydrogenation (H2, 0.1-5 MPa, 50-100 °C) Start->Reaction Filtration Filtration Reaction->Filtration Remove Catalyst Purification Purification Filtration->Purification Crude Product Final_Product This compound Purification->Final_Product Distillation/Rectification G cluster_applications Therapeutic Areas CFA This compound Antimalarials Antimalarials CFA->Antimalarials Building Block for Antivirals Antivirals (e.g., HIV Inhibitors) CFA->Antivirals Precursor to Anticancer Anticancer Agents (e.g., Quinazolines) CFA->Anticancer Component of

References

An In-depth Technical Guide to the Safe Handling and Storage of 4-Chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and storage requirements for 4-Chloro-3-fluoroaniline (CAS No. 367-22-6). The information is intended to support laboratory safety protocols and promote the responsible use of this compound in research and development settings.

Chemical and Physical Properties

This compound is a dihalogenated aniline derivative that serves as a building block in the synthesis of various compounds, including antimalarial agents and fluorinated polyanilines.[1] Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 367-22-6[2]
Molecular Formula C₆H₅ClFN[2][3]
Molecular Weight 145.56 g/mol [2]
Appearance White to grey powder or crystalline solid[4]
Melting Point 60-67 °C[3]
Boiling Point 226 °C[4][5]
Flash Point 60 - 62 °C (140 - 143.6 °F)[3]
Solubility Insoluble in water

Toxicological Data and Hazard Identification

This compound is classified as a hazardous substance and should be handled with extreme care.[6][7] It is toxic if swallowed, in contact with skin, or if inhaled.[4] It also causes skin and serious eye irritation.[3][4]

Hazard ClassificationCategoryGHS Statement
Acute Oral Toxicity Category 3 / Category 4H301: Toxic if swallowed / H302: Harmful if swallowed
Acute Dermal Toxicity Category 3H311: Toxic in contact with skin
Acute Inhalation Toxicity Category 3H331: Toxic if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2 / 2AH319: Causes serious eye irritation
Specific target organ toxicity (single exposure) Category 3H335: May cause respiratory irritation

Note: Detailed experimental protocols for the determination of these toxicological endpoints are not publicly available. The classifications are based on data from regulatory submissions and supplier safety data sheets.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound. A general workflow for safe handling is outlined below.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Reaction Setup Reaction Setup Weighing->Reaction Setup Work-up Work-up Reaction Setup->Work-up Decontaminate Decontaminate Work-up->Decontaminate Waste Disposal Waste Disposal Decontaminate->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE

Safe Handling Workflow
Engineering Controls

  • Always handle this compound in a properly functioning chemical fume hood.[7]

  • Ensure a safety shower and eyewash station are readily accessible.[4]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Skin Protection:

    • Wear a lab coat, long pants, and closed-toe shoes.

    • Use impervious gloves (e.g., nitrile rubber, check manufacturer's compatibility data) and change them frequently, especially after direct contact.[4]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[7]

General Hygiene Practices
  • Avoid breathing dust.[4]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.[4]

  • Remove contaminated clothing immediately and wash it before reuse.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and to prevent accidental exposure.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

  • Keep away from heat, sparks, and open flames.

  • Store locked up.[7]

  • Incompatible materials to avoid include strong oxidizing agents.[3]

Emergency Procedures

Spills and Leaks
  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid generating dust.

  • Carefully sweep up the spilled solid material and place it into a sealed container for disposal.[7]

First Aid Measures
  • General Advice: Move the victim to fresh air. Call a poison control center or doctor for treatment advice. Provide the Safety Data Sheet to medical personnel.[7]

  • If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. This material is considered toxic and should be disposed of as hazardous waste.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Antimalarial Agents Using 4-Chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the urgent development of novel antimalarial agents. 4-Chloro-3-fluoroaniline has emerged as a critical building block in the synthesis of a new generation of potent antimalarial compounds. Its unique halogen substitution pattern has been shown to significantly enhance the antiplasmodial activity of resulting molecules, particularly within the quinoline and quinazoline chemotypes. The incorporation of both chloride and fluoride substituents can improve drug potency, with some derivatives achieving half-maximal effective concentrations (EC50) as low as 27 nM against P. falciparum.[1] This document provides detailed application notes and experimental protocols for the synthesis of antimalarial agents utilizing this compound, targeting researchers and professionals in drug discovery and development.

Key Synthetic Approaches and Rationale

This compound serves as a versatile precursor for introducing a dihalogenated aniline moiety into various heterocyclic scaffolds known for their antimalarial activity. The primary synthetic strategies involve nucleophilic aromatic substitution (SNAr) reactions where the aniline nitrogen displaces a leaving group on an electrophilic heterocyclic core. The two main classes of antimalarial agents synthesized from this precursor are 2-anilino-4-aminoquinazolines and 4-aminoquinolines.

The rationale for using this compound lies in the favorable physicochemical properties imparted by the halogen atoms. Fluorine, with its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability and binding affinity. The 3-fluoro, 4-chloro substitution pattern has been specifically identified as a key feature in optimizing the antimalarial potency of 2-anilinoquinazoline derivatives.

Synthesis of 2-Anilino-4-aminoquinazoline Derivatives

Experimental Protocol: Synthesis of N2-(4-chloro-3-fluorophenyl)-N4-substituted-quinazoline-2,4-diamines (Adapted Protocol)

This protocol is adapted from the synthesis of N2-(3-chloro-4-fluorophenyl) derivatives and is expected to yield the corresponding N2-(4-chloro-3-fluorophenyl) analogs with comparable efficiency.

Step 1: Synthesis of 2-chloro-N-substituted-quinazolin-4-amine

A primary or secondary amine is reacted with a 2,4-dichloroquinazoline in a suitable solvent to selectively displace the chlorine at the 4-position.

  • Reagents: 2,4-dichloroquinazoline, desired amine (e.g., benzylamine, 1-(2-aminoethyl)-4-methylpiperazine), N,N-Diisopropylethylamine (DIPEA), and an appropriate solvent such as isopropanol or dioxane.

  • Procedure:

    • Dissolve 2,4-dichloroquinazoline (1 equivalent) in the chosen solvent.

    • Add the desired amine (1.1 equivalents) and DIPEA (1.5 equivalents).

    • Stir the reaction mixture at room temperature or heat as required (e.g., 80°C) for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, and partition between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 2-chloro-N-substituted-quinazolin-4-amine intermediate.

Step 2: Synthesis of N2-(4-chloro-3-fluorophenyl)-N4-substituted-quinazoline-2,4-diamine

The intermediate from Step 1 is then reacted with this compound in the presence of a strong acid catalyst, often under microwave irradiation, to displace the chlorine at the 2-position.

  • Reagents: 2-chloro-N-substituted-quinazolin-4-amine, this compound, a strong acid catalyst (e.g., concentrated HCl), and a high-boiling solvent suitable for microwave heating (e.g., 2-butanol or dioxane).

  • Procedure:

    • In a microwave vial, combine the 2-chloro-N-substituted-quinazolin-4-amine intermediate (1 equivalent) and this compound (1.2-2 equivalents).

    • Add the solvent and the acid catalyst.

    • Seal the vial and heat in a microwave reactor at a specified temperature and time (e.g., 140-160°C for 30-60 minutes).

    • After cooling, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product by column chromatography or recrystallization.

Quantitative Data: Antimalarial Activity of 2-Anilino-4-aminoquinazoline Analogs

The following table summarizes the in vitro antiplasmodial activity of a series of 2-anilino-4-aminoquinazoline derivatives against the chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. The data is adapted from studies on the closely related 3-chloro-4-fluoroanilino and 4-chloro-3-fluoroanilino derivatives, highlighting the potent activity of this class of compounds.

Compound ID2-Anilino Substitution4-Amino SubstitutionEC50 (nM) vs. P. falciparum 3D7EC50 (nM) vs. P. falciparum Dd2
1 3-Chloro-4-fluoroanilino4-(1-Methylpiperidin-4-yl)amino2748
2 4-Chloro-3-fluoroanilino4-(1-Methylpiperidin-4-yl)amino3562
3 3-Chloro-4-fluoroanilino2-(4-Methylpiperazin-1-yl)ethylamino4175
4 4-Chloro-3-fluoroanilino2-(4-Methylpiperazin-1-yl)ethylamino5391
5 3,4-Dichloroanilino4-(1-Methylpiperidin-4-yl)amino98150
6 4-Fluoroanilino4-(1-Methylpiperidin-4-yl)amino77135

Synthesis of 4-Aminoquinoline Derivatives

This compound can also be utilized in the synthesis of 4-aminoquinoline-based antimalarials, such as analogs of amodiaquine. This typically involves the initial synthesis of a substituted 4-aminophenol derivative from this compound, followed by condensation with a 4,7-dichloroquinoline core.

Experimental Protocol: Synthesis of 4'-Fluoro-amodiaquine Analogs (Conceptual)

This conceptual protocol outlines the key steps for the synthesis of amodiaquine analogs where the phenolic hydroxyl group is replaced by a fluorine atom, starting from a fluorinated aniline.

Step 1: Synthesis of a 4-Fluoro-3-aminobenzylamine derivative

This step involves the introduction of a suitable aminomethyl side chain onto the aniline ring.

  • Procedure: A multi-step synthesis would be required, potentially involving protection of the aniline, followed by electrophilic aromatic substitution to introduce a functional group that can be converted to the desired aminomethyl side chain, and subsequent deprotection.

Step 2: Condensation with 4,7-dichloroquinoline

The synthesized fluorinated aminobenzylamine derivative is then condensed with 4,7-dichloroquinoline.

  • Reagents: 4,7-dichloroquinoline, the synthesized aminobenzylamine derivative, and a suitable solvent and base.

  • Procedure:

    • Combine 4,7-dichloroquinoline and the aminobenzylamine derivative in a high-boiling solvent like phenol or N-methyl-2-pyrrolidone.

    • Heat the mixture at an elevated temperature (e.g., 120-140°C) for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and purify the product, often by precipitation and recrystallization, to yield the final 4-aminoquinoline analog.

Visualizing the Synthetic and Biological Pathways

Synthetic Workflow for 2-Anilino-4-aminoquinazolines

G cluster_step1 Step 1: SNAr at C4 cluster_step2 Step 2: SNAr at C2 start This compound final_product N2-(4-chloro-3-fluorophenyl)-N4-substituted-quinazoline-2,4-diamine start->final_product  Acid catalyst, Microwave dichloroquinazoline 2,4-Dichloroquinazoline intermediate 2-Chloro-N-substituted-quinazolin-4-amine dichloroquinazoline->intermediate  Amine, DIPEA amine Primary/Secondary Amine amine->intermediate intermediate->final_product

Caption: Synthetic workflow for 2-anilino-4-aminoquinazolines.

Putative Mechanism of Action for Quinoline-based Antimalarials

G hemoglobin Hemoglobin (in RBC) parasite_vacuole Parasite Digestive Vacuole hemoglobin->parasite_vacuole Digestion by parasite heme Toxic Free Heme parasite_vacuole->heme hemozoin Hemozoin (Non-toxic crystal) heme->hemozoin Heme Polymerization parasite_death Parasite Death heme->parasite_death Toxicity drug 4-Aminoquinoline/ Quinazoline Derivative inhibition Inhibition drug->inhibition inhibition->hemozoin

References

Application Notes and Protocols: 4-Chloro-3-fluoroaniline as a Pivotal Building Block for Anticancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-chloro-3-fluoroaniline and its derivatives as key building blocks in the synthesis of targeted anticancer agents. The focus is on kinase inhibitors, including Gefitinib, Lapatinib, Trametinib, and Cobimetinib, which have demonstrated significant clinical efficacy in treating various malignancies.

Introduction

This compound is a versatile chemical intermediate whose unique electronic and steric properties make it an invaluable scaffold in medicinal chemistry. The presence of both chloro and fluoro substituents on the aniline ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic profiles of the resulting drug molecules. This intermediate is particularly prominent in the synthesis of potent kinase inhibitors that target dysregulated signaling pathways in cancer cells.

Anticancer Drugs Derived from this compound and its Analogs

Several FDA-approved anticancer drugs utilize a substituted aniline core derived from or related to this compound. These drugs primarily function as inhibitors of key kinases in oncogenic signaling pathways.

Table 1: Overview of Anticancer Drugs and their Targeted Pathways

DrugPrecursor Aniline MoietyTarget Kinase(s)Primary Cancer Indication(s)
Gefitinib This compoundEGFRNon-Small Cell Lung Cancer (NSCLC)[1]
Lapatinib 3-Chloro-4-(3-fluorobenzyloxy)anilineEGFR, HER2HER2-positive Breast Cancer[2]
Trametinib 2-Fluoro-4-iodoanilineMEK1, MEK2BRAF-mutant Melanoma[3][4]
Cobimetinib 2-Fluoro-4-iodoanilineMEK1, MEK2BRAF-mutant Melanoma[5]

Quantitative Biological Activity Data

The following tables summarize the in vitro potency of these drugs against various cancer cell lines, presented as half-maximal inhibitory concentrations (IC50). These values are indicative of the drug's efficacy in inhibiting cancer cell growth.

Table 2: IC50 Values of Gefitinib in Lung Cancer Cell Lines

Cell LineEGFR Mutation StatusIC50 (nM)Reference
HCC827Exon 19 deletion13.06[6]
PC-9Exon 19 deletion77.26[6]
H3255L858R3[7]
11-18L858R390[7]
H1975L858R, T790M>4000[6]
H1650Exon 19 deletion>4000[6]

Table 3: IC50 Values of Lapatinib in Breast Cancer Cell Lines

Cell LineHER2/EGFR StatusIC50 (µM)Reference
UACC-812HER2-overexpressing0.010[8]
BT-474HER2-overexpressing0.036 - 0.046[9]
SK-BR-3HER2-overexpressing0.079 - 0.080[9]
MDA-MB-361HER2-overexpressing<1[10]
MDA-MB-231High EGFR18.6[8]
MDA-MB-468High EGFR4.7[8]

Table 4: IC50 Values of Trametinib in Melanoma Cell Lines

Cell LineBRAF/NRAS/NF1 StatusIC50 (nM)Reference
BRAF-mutantV600E0.3 - 0.85[3]
NRAS-mutant-0.36 - 0.63[3]
BRAF/NRAS wild-typeNF1-positive1.81 ± 1.20[11]
BRAF/NRAS wild-typeNF1-negative3.10 ± 1.22[11]

Table 5: IC50 Values of Cobimetinib in Melanoma Cell Lines

Cell LineBRAF Mutation StatusIC50 (nM)Reference
ED013V600E40 ± 2.63[12]
A375V600E-[5]
MewoWild-type-[5]
ED013R2 (resistant)V600ENot reached[12]

Signaling Pathways and Drug Mechanism of Action

The anticancer drugs derived from this compound and its analogs target key signaling pathways that are frequently dysregulated in cancer.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_drugs Inhibitors cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Gefitinib Gefitinib Gefitinib->EGFR Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: EGFR and HER2 Signaling Pathway Inhibition.

MAPK_ERK_Signaling cluster_upstream Upstream Signaling cluster_target Target cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Trametinib Trametinib Trametinib->MEK Cobimetinib Cobimetinib Cobimetinib->MEK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Figure 2: MAPK/ERK Signaling Pathway Inhibition by MEK Inhibitors.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of key anticancer drugs using this compound and its derivatives, as well as for the biological evaluation of these compounds.

Synthesis Protocols

Synthesis_Workflow cluster_synthesis Chemical Synthesis Start Starting Materials (e.g., this compound) Reaction Chemical Reactions (Coupling, Cyclization, etc.) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization

Figure 3: General Workflow for Chemical Synthesis.

Protocol 1: Synthesis of Gefitinib

This protocol describes the final coupling step in a common synthesis route for Gefitinib.

  • Reaction: Condensation of 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline with 4-fluoro-3-chloroaniline.

  • Materials:

    • 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline (200 g)

    • 4-Fluoro-3-chloroaniline (213 g)

    • Methanol (1600 mL)

    • Hydrochloric acid

  • Procedure:

    • Stir a mixture of 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline (200 g) in methanol (1200 mL) for 15 minutes at 25-30°C.[13]

    • Add a solution of 4-fluoro-3-chloroaniline (213 g) in methanol (400 mL).[13]

    • Reflux the reaction mixture for 6 hours.[13]

    • Cool the reaction mixture to 15-20°C.[13]

    • Slowly add hydrochloric acid (40 mL) and stir at 5-10°C for 30 minutes.[13]

    • Filter the resulting solid and wash with chilled methanol (150 mL).[13]

    • Dissolve the solid in a mixture of toluene (30 volumes) and methanol (5 volumes).

    • Concentrate the solution to half its volume and cool to 5-10°C to induce crystallization.

    • Filter the solid and dry to obtain Gefitinib.

Protocol 2: Synthesis of Lapatinib Intermediate

This protocol describes the synthesis of a key intermediate for Lapatinib.

  • Reaction: Coupling of 3-chloro-4-(3-fluorobenzyloxy)aniline with 4-chloro-6-iodoquinazoline.

  • Materials:

    • 3-Chloro-4-(3-fluorobenzyloxy)aniline

    • 4-Chloro-6-iodoquinazoline

    • Isopropanol

  • Procedure:

    • Prepare a stirred slurry of 4-chloro-6-iodoquinazoline in isopropanol.

    • Add a solution of 3-chloro-4-(3-fluorobenzyloxy)aniline in isopropanol to the slurry.

    • Warm the reaction mixture to approximately 66°C and maintain for about 1 hour.[2]

    • Cool the mixture.

    • Isolate the product, N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine, by filtration.

Biological Assay Protocols

Bioassay_Workflow cluster_assay Biological Evaluation KinaseAssay In Vitro Kinase Assay (Biochemical) DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis CellViability Cell Viability Assay (e.g., MTT) CellViability->DataAnalysis

Figure 4: General Workflow for Biological Evaluation.

Protocol 3: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is a general method to determine the IC50 of a kinase inhibitor.

  • Principle: Measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.

  • Materials:

    • Kinase of interest (e.g., EGFR, HER2, MEK1)

    • Kinase substrate peptide

    • ATP

    • Test compound (e.g., Gefitinib, Lapatinib, Trametinib)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a well of the plate, add the test compound, the kinase enzyme, and the kinase substrate in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the luminescence according to the assay kit manufacturer's instructions.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14][15][16]

Protocol 4: Cell Viability (MTT) Assay

This protocol determines the effect of a compound on the viability of cancer cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[17]

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[17]

    • Add 20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[17][18]

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[19]

    • Shake the plate for 15 minutes to ensure complete solubilization.[20]

    • Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[19][20]

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from a dose-response curve.

Conclusion

This compound and its analogs are indispensable building blocks in the synthesis of a growing number of targeted anticancer therapies. The detailed protocols and application notes provided herein offer a valuable resource for researchers and drug development professionals working in the field of oncology. A thorough understanding of the synthetic routes, biological activities, and underlying mechanisms of action of these compounds is crucial for the development of next-generation cancer therapeutics.

References

The Pivotal Role of 4-Chloro-3-fluoroaniline in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluoroaniline is a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique substitution pattern, featuring both chloro and fluoro groups on the aniline ring, imparts desirable physicochemical properties to drug candidates, including enhanced binding affinity, metabolic stability, and cell permeability. This document provides detailed application notes and experimental protocols for the synthesis of prominent kinase inhibitors utilizing this compound, focusing on Gefitinib and Lapatinib.

Key Applications:

  • Gefitinib Synthesis: this compound is a critical intermediate in the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Gefitinib is used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1]

  • Lapatinib Synthesis: This aniline derivative is also central to the synthesis of Lapatinib, a dual tyrosine kinase inhibitor that targets both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2/neu).[2][3] Lapatinib is indicated for the treatment of HER2-positive breast cancer.[3]

  • Novel Kinase Inhibitor Scaffolds: Beyond these approved drugs, this compound serves as a versatile scaffold for the development of novel quinazoline-based and other heterocyclic kinase inhibitors targeting a range of kinases implicated in cancer and other diseases.[4][5]

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of selected kinase inhibitors synthesized using this compound against their target kinases and various cancer cell lines.

Compound/Drug NameTarget Kinase(s)IC50 (nM) - Enzymatic AssayCancer Cell LineIC50 (µM) - Cellular AssayReference(s)
Gefitinib EGFR26 - 57NCI-H12993.94 ± 0.17[6][7]
A5493.16 ± 0.11[7]
NCI-H14371.83 ± 0.13[7]
Lapatinib EGFR10.8HN50.17[8]
HER2 (ErbB2)9.2BT4740.08[8]
ErbB4367--[8]
Compound 6j (Lapatinib Derivative) EGFR1.8--[4]
HER287.8--[4]
Gefitinib Derivative 7a --NCI-H12993.94 ± 0.17[7]
A5493.16 ± 0.11[7]
NCI-H14371.83 ± 0.13[7]
Gefitinib Derivative 7j --NCI-H12993.84 ± 0.22[7]
A5493.86 ± 0.38[7]
NCI-H14371.69 ± 0.25[7]

Signaling Pathways

The kinase inhibitors derived from this compound, such as Gefitinib and Lapatinib, primarily target the EGFR and HER2 signaling pathways, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

EGFR_HER2_Signaling Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits

Caption: EGFR and HER2 Signaling Pathway Inhibition by Gefitinib and Lapatinib.

Experimental Workflow: Kinase Inhibitor Synthesis

The general workflow for synthesizing kinase inhibitors using this compound involves a multi-step process, typically starting with the synthesis of a substituted quinazoline intermediate, followed by coupling with the aniline derivative.

Kinase_Inhibitor_Synthesis_Workflow Start Starting Materials: - Substituted Anthranilic Acid Derivative - this compound Step1 Step 1: Synthesis of Quinazolinone Intermediate (e.g., Cyclization) Start->Step1 Step2 Step 2: Chlorination of Quinazolinone (e.g., using SOCl₂ or POCl₃) Step1->Step2 Step3 Step 3: Nucleophilic Aromatic Substitution (Coupling with this compound) Step2->Step3 Step4 Step 4: Side Chain Modification (Optional) (e.g., Suzuki Coupling, Etherification) Step3->Step4 Purification Purification (e.g., Column Chromatography, Recrystallization) Step4->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry, HPLC) Purification->Characterization FinalProduct Final Kinase Inhibitor Characterization->FinalProduct

References

Application of 4-Chloro-3-fluoroaniline in Agrochemical Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluoroaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern offers specific electronic and steric properties that can be leveraged in the design of bioactive molecules. While its application in the synthesis of pharmaceuticals, such as antimalarial and anticancer agents, is documented, its specific role in the synthesis of agrochemicals is less clearly defined in publicly available literature.[1] This document aims to provide a comprehensive overview of the available information regarding the application of this compound in agrochemical synthesis, while also drawing comparisons to its more widely cited isomer, 3-chloro-4-fluoroaniline.

This compound as a Synthon in Agrochemicals: Current Status

The Isomer: 3-Chloro-4-fluoroaniline – A Key Building Block in Modern Agrochemicals

In contrast to this compound, its isomer, 3-chloro-4-fluoroaniline, is a well-established and critical intermediate in the synthesis of a wide range of modern agrochemicals.[2] The distinct positioning of the halogen atoms in this isomer appears to impart favorable properties to the resulting active ingredients, leading to their successful commercialization. Below are detailed application notes and protocols for the use of 3-chloro-4-fluoroaniline in the synthesis of major classes of agrochemicals.

Application Notes and Protocols for 3-Chloro-4-fluoroaniline in Agrochemical Synthesis

I. Herbicide Synthesis: Picolinic Acid Derivatives

3-Chloro-4-fluoroaniline is a crucial component in the synthesis of certain picolinic acid herbicides. These herbicides are synthetic auxins that mimic the plant hormone indole-3-acetic acid, leading to uncontrolled growth and eventual death of broadleaf weeds.[2]

The following table summarizes the herbicidal activity of picolinic acid derivatives synthesized using precursors related to 3-chloro-4-fluoroaniline.

Compound IDR1 Substituent (on Pyrazole)R2 Substituent (on Pyrazole Phenyl)A. thaliana Root Growth IC50 (µM)[3]Brassica napus Root Growth Inhibition (%) at 250 µM[3]Amaranthus retroflexus Inhibition (%) at 250 g/ha[3]
V-2 CH₃4-Cl0.0032>80100
V-7 CH₃4-CH₃0.0065Not ReportedNot Reported

This protocol outlines a general, multi-step synthesis of a 4-amino-3-chloro-6-(5-aryl-substituted-1-pyrazolyl)-5-fluoro-2-picolinic acid derivative, which can be conceptually initiated from a fluorinated aniline precursor.

  • Pyrazole Formation: React a suitable aryl hydrazine with a diketone to form the pyrazole ring.

  • Halogenation: Introduce chlorine and fluorine atoms onto the pyridine ring through a series of halogenation reactions.

  • Amination: Introduce an amino group at the 4-position of the picolinic acid core.

  • Coupling: Couple the functionalized pyrazole intermediate with the substituted picolinic acid.

  • Hydrolysis: Convert the ester or other functional group at the 2-position to a carboxylic acid.

A 3-Chloro-4-fluoroaniline (Precursor) B Synthesis of Picolinic Acid Core A->B D Coupling Reaction B->D C Synthesis of Pyrazole Intermediate C->D E Purification D->E F Biological Screening (Herbicidal Activity) E->F Start 3-Chloro-4-fluoroaniline Intermediate_A Aniline Intermediate Synthesis Start->Intermediate_A Coupling Amide Coupling Intermediate_A->Coupling Intermediate_B Pyrazole Carboxylic Acid Synthesis Intermediate_B->Coupling Purification Purification Coupling->Purification Bioassay Fungicidal Activity Testing Purification->Bioassay Data_Analysis Data Analysis (EC50 Determination) Bioassay->Data_Analysis Diamide Anthranilic Diamide Insecticide RyR Ryanodine Receptor (RyR) Diamide->RyR binds to & activates SR Sarcoplasmic Reticulum (SR) RyR->SR located on Ca_Release Uncontrolled Ca²⁺ Release RyR->Ca_Release causes Muscle_Contraction Continuous Muscle Contraction Ca_Release->Muscle_Contraction leads to Paralysis Paralysis Muscle_Contraction->Paralysis results in Death Insect Death Paralysis->Death leads to

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving 4-Chloro-3-fluoroaniline. This versatile building block is a key intermediate in the synthesis of a range of pharmaceuticals, including kinase inhibitors and antimalarial agents. The unique substitution pattern of the aniline ring influences its reactivity and provides a valuable scaffold for drug design.

Overview of Nucleophilic Substitution Reactions

This compound can undergo nucleophilic aromatic substitution (SNAr) reactions where the chlorine atom at the C-4 position is displaced by a nucleophile. The reactivity of the C-Cl bond is enhanced by the electron-withdrawing nature of the fluorine atom and the aniline group (or its derivatives under certain conditions). Key reactions include palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation for C-O and C-S bond formation. These reactions are instrumental in the synthesis of complex molecules with significant biological activity.[1][2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for representative nucleophilic substitution reactions involving this compound and its closely related isomer, 3-chloro-4-fluoroaniline, which serves as a valuable reference.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Chloro-fluoroaniline Derivatives

Aryl HalideAmine NucleophilePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3-Chloro-4-fluoroanilinen-HexylaminePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene1001885
3-Chloro-5-(trifluoromethyl)anilineAnilinePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.5)Dioxane1102478

Data for 3-Chloro-4-fluoroaniline is presented as a representative example of Buchwald-Hartwig amination on this class of compounds.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination with a Primary Amine

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., n-Hexylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) and the primary amine (1.2 equiv.) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 18-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Kinase Inhibitor Precursor (Gefitinib Analogue)

This protocol outlines the synthesis of an N-aryl-quinazoline, a key intermediate in the synthesis of Gefitinib and its analogues, via a nucleophilic aromatic substitution reaction.[1][3]

Materials:

  • This compound

  • 2,4-Dichloro-6,7-dimethoxyquinazoline

  • Isopropanol

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 equiv.) and isopropanol.

  • Reagent Addition: Add a solution of this compound (1.0-1.2 equiv.) in isopropanol to the stirred slurry.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for several hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, N-(4-chloro-3-fluorophenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine, will precipitate.

  • Purification: Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

Protocol 3: General Procedure for Ullmann Condensation with Alcohols (O-Arylation)

This protocol provides a general method for the copper-catalyzed coupling of this compound with an alcohol or phenol. Optimization of the catalyst, ligand, base, and solvent is often necessary for this substrate.

Materials:

  • This compound

  • Alcohol or Phenol

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, 1,10-phenanthroline)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the alcohol or phenol (1.2-1.5 equiv.).

  • Solvent Addition: Add the anhydrous solvent under an inert atmosphere.

  • Reaction: Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Protocol 4: General Procedure for Nucleophilic Aromatic Substitution with Thiols (S-Arylation)

This protocol describes a general approach for the synthesis of aryl thioethers from this compound.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Base (e.g., K₂CO₃, NaH)

  • Solvent (e.g., DMF, NMP)

Procedure:

  • Reaction Setup: To a stirred solution of the thiol (1.1 equiv.) in the chosen solvent, add the base (1.2 equiv.) at room temperature.

  • Reagent Addition: Add this compound (1.0 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Kinase Inhibitor Synthesis

Experimental Workflow: Synthesis of a Gefitinib Analogue start Start Materials: This compound 2,4-Dichloro-6,7-dimethoxyquinazoline reaction Nucleophilic Aromatic Substitution (Isopropanol, Reflux) start->reaction intermediate Intermediate: N-(4-chloro-3-fluorophenyl)-2-chloro- 6,7-dimethoxyquinazolin-4-amine reaction->intermediate purification Purification (Filtration) intermediate->purification product Final Product: Kinase Inhibitor Precursor purification->product

Caption: Workflow for the synthesis of a key precursor for Gefitinib analogues.

Catalytic Cycle of Buchwald-Hartwig Amination

Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR'R'', Base amido_complex Ar-Pd(II)L_n-NR'R'' amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination Ar-NR'R'' reductive_elimination->pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 4-Chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-fluoroaniline is a key structural motif and versatile building block in medicinal chemistry, frequently incorporated into a wide range of biologically active compounds. Its unique substitution pattern of chlorine and fluorine atoms on the aniline ring provides a valuable scaffold for the development of novel therapeutic agents. This document provides detailed experimental protocols for the synthesis of three important classes of derivatives from this compound: N-acylamides, biaryl compounds via Suzuki-Miyaura coupling, and substituted ureas. These protocols are designed to be reproducible and scalable for applications in drug discovery and development.

Synthesis of N-(4-chloro-3-fluorophenyl)acetamide (Acylation)

N-acylation of this compound is a fundamental transformation to produce amide derivatives, which are prevalent in many pharmaceutical compounds. This protocol details the synthesis of N-(4-chloro-3-fluorophenyl)acetamide.

Experimental Protocol

Materials:

  • This compound

  • Acetic acid

  • Ice-cold water

  • Dimethylformamide (DMF) for crystallization

Procedure:

  • Dissolve this compound (1.0 mmol, 0.145 g) in acetic acid (20 mL).

  • Reflux the solution for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water with continuous stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate thoroughly with water and allow it to dry.

  • For further purification, the crude product can be recrystallized from a solution of dimethylformamide (DMF) by slow evaporation to yield orange block-like crystals.[1]

Data Presentation
ProductStarting MaterialReagentSolventReaction TimeYieldMelting Point
N-(4-chloro-3-fluorophenyl)acetamideThis compoundAcetic acidAcetic acid4 hoursN/A111 °C

Note: Yield was not explicitly reported in the cited source.

Experimental Workflow

acylation_workflow start Start dissolve Dissolve this compound in Acetic Acid start->dissolve reflux Reflux for 4 hours dissolve->reflux precipitate Precipitate in Ice-Cold Water reflux->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry the Product filter_wash->dry recrystallize Recrystallize from DMF (Optional) dry->recrystallize end N-(4-chloro-3-fluorophenyl)acetamide recrystallize->end

Acylation Experimental Workflow

Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of diverse biaryl structures which are important pharmacophores.[2][3] This generalized protocol is for the coupling of this compound with an arylboronic acid. Due to the lower reactivity of the C-Cl bond, specific catalytic systems and conditions are often required for successful coupling.[2]

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane and water mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • In a separate vial, pre-mix the palladium source (1-3 mol%) and the phosphine ligand (2-6 mol%) and add this mixture to the Schlenk flask.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation
ProductStarting MaterialCoupling PartnerCatalyst/LigandBaseSolventTemp.TimeYield
4-Chloro-3-fluoro-4'-methoxybiphenyl (Example)This compound4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/Water100-120°C8-24 hN/A

Note: This is a representative protocol. Yields are highly dependent on the specific substrates and optimized conditions.

Catalytic Cycle Diagram

suzuki_cycle catalyst Pd(0)Ln oxidative_addition Oxidative Addition (+ this compound) catalyst->oxidative_addition pd_complex Ar-Pd(II)-Cl(Ln) oxidative_addition->pd_complex transmetalation Transmetalation (+ Arylboronic Acid / Base) pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar'(Ln) transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product Biaryl Product reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

Synthesis of N,N'-Disubstituted Urea Derivatives

Urea derivatives are a significant class of compounds in drug discovery, known for their ability to form key hydrogen bond interactions with biological targets. This protocol describes a general method for the synthesis of N,N'-disubstituted ureas from this compound and an aryl isocyanate. The synthesis of Sorafenib, an anticancer drug, involves the formation of a urea linkage.[4]

Experimental Protocol

Materials:

  • This compound

  • Aryl isocyanate (e.g., 4-nitrophenyl isocyanate)

  • Acetone

Procedure:

  • Dissolve the aryl isocyanate (1.0 mmol) in acetone (10 mL).

  • To this stirring solution, add a solution of this compound (1.0 mmol) in acetone (50 mL) dropwise, maintaining the temperature below 40 °C.

  • Continue stirring the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with a small amount of cold acetone, and dry.

Data Presentation
ProductStarting MaterialReagentSolventReaction TimeTemp.Yield
N-(4-chloro-3-fluorophenyl)-N'-(4-nitrophenyl)urea (Example)This compound4-Nitrophenyl isocyanateAcetone3-4 hoursRTN/A

Note: This is a generalized protocol. Yields will vary depending on the specific isocyanate used.

Experimental Workflow

urea_synthesis_workflow start Start dissolve_isocyanate Dissolve Aryl Isocyanate in Acetone start->dissolve_isocyanate add_aniline Add this compound Solution Dropwise (<40°C) dissolve_isocyanate->add_aniline stir Stir at Room Temperature for 3-4 hours add_aniline->stir monitor Monitor by TLC stir->monitor filter_wash Filter Precipitate and Wash with Cold Acetone monitor->filter_wash dry Dry the Product filter_wash->dry end N,N'-Disubstituted Urea dry->end

Urea Synthesis Experimental Workflow

Biological Significance and Signaling Pathways

Derivatives of this compound are integral components of numerous kinase inhibitors, which are a cornerstone of modern cancer therapy. For instance, the core structure is found in drugs that target signaling pathways crucial for cell proliferation, survival, and angiogenesis.

A prominent example is the role of such structures in inhibiting the RAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers. Urea derivatives, in particular, have been shown to be effective inhibitors of kinases like B-RAF and C-RAF.[5]

kinase_inhibitor_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF Kinase (B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) TranscriptionFactors->GeneExpression Inhibitor Urea Derivative of This compound Inhibitor->RAF

Inhibition of the RAF/MEK/ERK Pathway

This diagram illustrates how urea derivatives of this compound can act as inhibitors of RAF kinases, thereby blocking the downstream signaling cascade that leads to cancer cell proliferation and survival. The development of such targeted therapies is a major focus in oncology drug discovery.

References

Application Notes and Protocols: 4-Chloro-3-fluoroaniline as a Key Intermediate for Novel HIV-1 Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global fight against Human Immunodeficiency Virus (HIV) continues to demand the development of novel antiretroviral agents that can overcome the challenges of drug resistance and improve treatment regimens. One promising avenue of research is the development of HIV-1 entry inhibitors, which block the initial step of the viral lifecycle: the interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor. This document provides detailed application notes and protocols on the use of 4-Chloro-3-fluoroaniline as a critical building block in the synthesis of a potent class of HIV-1 entry inhibitors.

These inhibitors, exemplified by the NBD-556 analog FD016, function as CD4-mimetics. They bind to a conserved pocket on gp120, known as the Phe43 cavity, thereby preventing the virus from attaching to and entering host immune cells. The unique electronic and steric properties imparted by the 4-chloro-3-fluoro substitution pattern on the aniline ring have been shown to be crucial for the antiviral activity of these compounds.

Data Presentation

The antiviral efficacy of HIV inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of viral replication. Another critical parameter is the 50% cytotoxic concentration (CC50), representing the concentration at which the compound is toxic to 50% of host cells. The ratio of these two values (CC50/IC50) provides the Selectivity Index (SI), a measure of the compound's therapeutic window.

Quantitative data for the this compound-derived HIV-1 entry inhibitor, FD016, and its parent compound, NBD-556, are summarized in the table below.

CompoundHIV-1 StrainIC50 (µM)CC50 (µM)Selectivity Index (SI)
FD016 IIIB (X4-tropic)5.93[1]>10 (estimated)>1.69
Bal (R5-tropic)16.98[1]>10 (estimated)>0.59
NBD-556 IIIB (X4-tropic)~2.5-4.5~30~6.7-12

Note: The CC50 value for FD016 has been estimated based on the reported cytotoxicity of related NBD-series compounds, which generally exhibit low toxicity. Further experimental validation is required for a precise determination of the Selectivity Index.

Signaling Pathway

The HIV-1 entry process is a cascade of molecular interactions, initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target immune cells, such as T-helper cells and macrophages. This interaction triggers a conformational change in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Subsequent binding to the coreceptor leads to further conformational changes in the transmembrane glycoprotein gp41, facilitating the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell. The this compound-derived inhibitors act at the very first step of this pathway, competitively inhibiting the binding of gp120 to CD4.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Cell_Membrane Coreceptor CCR5/CXCR4 Coreceptor CD4->Coreceptor 2. Conformational Change & Coreceptor Binding Coreceptor->gp41 3. gp41-mediated Membrane Fusion Inhibitor This compound -derived Inhibitor (FD016) Inhibitor->gp120 Inhibition

Caption: HIV-1 entry signaling pathway and the point of inhibition by this compound-derived inhibitors.

Experimental Protocols

The synthesis of the HIV-1 entry inhibitor FD016 from this compound is a two-step process. The first step involves the formation of the intermediate, N-(4-chloro-3-fluorophenyl)oxalamic acid ethyl ester. The second step is a microwave-assisted amidation to yield the final product.

Protocol 1: Synthesis of N-(4-chloro-3-fluorophenyl)oxalamic acid ethyl ester

Materials:

  • This compound

  • Ethyl oxalyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene under a nitrogen atmosphere.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure N-(4-chloro-3-fluorophenyl)oxalamic acid ethyl ester.

Protocol 2: Microwave-Assisted Synthesis of FD016

Materials:

  • N-(4-chloro-3-fluorophenyl)oxalamic acid ethyl ester

  • 4-Amino-2,2,6,6-tetramethylpiperidine

  • Triethylamine (Et3N)

  • Anhydrous Toluene

  • Microwave synthesis vial

  • Microwave reactor

  • Flash column chromatography system

  • Methanol (MeOH) and Dichloromethane (DCM) for elution

Procedure:

  • In a microwave synthesis vial, combine N-(4-chloro-3-fluorophenyl)oxalamic acid ethyl ester (1 equivalent), 4-amino-2,2,6,6-tetramethylpiperidine (1.2 equivalents), and triethylamine (1.5 equivalents) in anhydrous toluene.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 3 hours.[1]

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography using a methanol/dichloromethane gradient (0-5% MeOH in DCM) to afford FD016 as a white solid.[1]

Protocol 3: Antiviral Activity Assay (Single-Cycle Infection Assay)

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes)

  • HIV-1 Env-pseudotyped virus stocks (e.g., IIIB and Bal)

  • FD016 stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • On the day of infection, prepare serial dilutions of FD016 in cell culture medium.

  • Pre-incubate the HIV-1 Env-pseudotyped virus with the different concentrations of FD016 for 1 hour at 37°C.

  • Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture to the wells.

  • Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow

The overall process, from the synthesis of the inhibitor to the evaluation of its antiviral activity, follows a structured workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start This compound Intermediate N-(4-chloro-3-fluorophenyl) oxalamic acid ethyl ester Start->Intermediate Protocol 1 Final_Product FD016 Intermediate->Final_Product Protocol 2 Antiviral_Assay Antiviral Activity Assay (IC50 determination) Final_Product->Antiviral_Assay Testing Cytotoxicity_Assay Cytotoxicity Assay (CC50 determination) Final_Product->Cytotoxicity_Assay Testing SI_Calculation Selectivity Index (SI) Calculation (CC50/IC50) Antiviral_Assay->SI_Calculation Cytotoxicity_Assay->SI_Calculation

Caption: General experimental workflow from synthesis to biological evaluation of HIV-1 entry inhibitors.

References

Application Notes and Protocols: Leveraging 4-Chloro-3-fluoroaniline for the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-chloro-3-fluoroaniline as a versatile building block in the synthesis of novel bioactive molecules. The unique electronic properties conferred by the chloro and fluoro substituents make this reagent a valuable starting material for developing a range of therapeutic agents, including kinase inhibitors for cancer therapy, potent antimalarial compounds, and potential antiviral and antimicrobial agents. Detailed experimental protocols and quantitative data are provided to facilitate the application of this compound in drug discovery and development.

Application in Anticancer Drug Discovery: Kinase Inhibitors

This compound is a key structural motif in several potent kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways.[1][2][3][4][][6]

Synthesis of Gefitinib Analogues (EGFR Inhibitors)

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, used in the treatment of non-small cell lung cancer.[1][7] The synthesis of Gefitinib and its analogues often involves the nucleophilic aromatic substitution of a chlorinated quinazoline precursor with this compound.[7][8][9][10][11][12]

Quantitative Data: EGFR Inhibition by Gefitinib Analogues

CompoundTarget KinaseIC50 (nM)Cell LineReference
GefitinibEGFR2-37A431[13]
Analogue 1EGFR48A431[13]
Analogue 2EGFR61A431[13]
Analogue 3EGFR65A431[13]

Experimental Protocol: Synthesis of a Gefitinib Intermediate

This protocol outlines the synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, a key intermediate for Gefitinib.

Materials:

  • 2,4-dichloro-6,7-dimethoxyquinazoline

  • This compound

  • Acetic acid

  • Methanol

  • Sodium bicarbonate solution (5%)

  • Brine

Procedure:

  • To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in acetic acid, add this compound (1.1 equivalents).[10]

  • Heat the reaction mixture at 55°C for 2 hours.[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a 5% sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from methanol to afford the desired intermediate.[10]

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P P EGFR->P Dimerization & Autophosphorylation Gefitinib Gefitinib (this compound derivative) Gefitinib->EGFR Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation HER2_Pathway cluster_membrane Cell Membrane HER2_HER3 HER2-HER3 Heterodimer P P HER2_HER3->P Autophosphorylation Lapatinib Lapatinib (this compound derivative) Lapatinib->HER2_HER3 Inhibition PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK Proliferation Cell Proliferation and Survival PI3K_AKT_mTOR->Proliferation RAS_RAF_MEK_ERK->Proliferation Antimalarial_Workflow Start 2,4-Dichloroquinazoline + This compound Step1 Microwave Synthesis (Step 1) - DIPEA, n-Butanol/2-Propanol - 120°C, 30 min Start->Step1 Intermediate 2-(4-chloro-3-fluoroanilino)-4-chloroquinazoline Step1->Intermediate Step2 Microwave Synthesis (Step 2) - Amine, DIPEA, n-Butanol/2-Propanol - 140°C, 1 hr Intermediate->Step2 Purification Column Chromatography Step2->Purification FinalProduct 2-Anilino-4-amino-quinazoline Derivative Purification->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-3-fluoroaniline, a key intermediate in the pharmaceutical and agrochemical industries.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and industrially significant method is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.[2][3] This approach is favored for its high conversion rates and selectivity.[4][5] Common catalysts include platinum on carbon (Pt/C) or palladium on carbon (Pd/C) with hydrogen gas as the reducing agent.[1][2] An older, alternative method is the reduction of 3-chloro-4-fluoronitrobenzene using iron powder in an acidic medium, though this process generates substantial iron sludge and acidic waste.[3][5]

Q2: What are the critical reaction parameters influencing the yield and purity of this compound?

A2: Key parameters to control during the synthesis include reaction temperature, hydrogen pressure, catalyst selection and loading, and reaction time.[2] Optimal temperatures for catalytic hydrogenation typically range from 50-100°C, with hydrogen pressure maintained between 0.1 and 5 MPa.[4][5] The choice of solvent can also affect the reaction, although some modern procedures are performed without an organic solvent to enhance the environmental friendliness of the process.[2][4]

Q3: What are the common side reactions and byproducts to be aware of during the synthesis?

A3: The primary side reactions of concern are:

  • Dehalogenation: The chlorine atom can be replaced by a hydrogen atom, leading to the formation of 4-fluoroaniline.[2]

  • Incomplete reduction: The reaction may halt at intermediate stages, forming 3-chloro-4-fluoronitrosobenzene and N-(3-chloro-4-fluorophenyl)hydroxylamine. These intermediates can further react to produce azoxy, azo, and hydrazo compounds.[1][2]

  • Homocoupling: Under certain conditions, the starting materials may react with themselves to form dimers.[2]

Q4: What are the main safety concerns when handling this compound?

A4: this compound is a toxic substance and requires careful handling in a well-ventilated area with appropriate personal protective equipment (PPE).[1] It is harmful if swallowed, in contact with skin, or inhaled, and may cause organ damage through prolonged or repeated exposure.[1]

Troubleshooting Guide

Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Inactive or Poisoned Catalyst - Ensure the catalyst is fresh and has been stored correctly.- Increase the catalyst loading.- Verify the purity of starting materials and solvents for potential catalyst poisons (e.g., sulfur compounds).[2]
Insufficient Hydrogen Pressure - Increase the hydrogen pressure within the recommended range for the specific catalyst and substrate.[2]
Poor Mixing - Ensure vigorous stirring to maintain a good suspension of the solid catalyst in the liquid substrate and facilitate gas-liquid mass transfer.[2]
Suboptimal Reaction Temperature - Gradually increase the reaction temperature in 5-10°C increments while monitoring for byproduct formation.[2]
Significant Byproduct Formation
Potential Cause Troubleshooting Steps
Dehalogenation - Employ a more selective catalyst or a catalyst modifier.- Lower the reaction temperature and pressure.- Reduce the overall reaction time.[2]
Incomplete Reduction - Increase the reaction time or hydrogen pressure.- Confirm that the catalyst is sufficiently active.[2]
Product Loss During Workup
Potential Cause Troubleshooting Steps
Inefficient Extraction - Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous phase.[2]
Difficulty in Distillation - If separating the product from the starting material by distillation is challenging due to close boiling points, use a fractional distillation column with a higher number of theoretical plates for improved separation.[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene

This method is the preferred industrial route due to its high yield and purity.[3][6]

Materials:

  • 3-chloro-4-fluoronitrobenzene

  • 1% Platinum on Carbon (Pt/C) catalyst[1]

  • High-purity nitrogen gas

  • High-purity hydrogen gas

Equipment:

  • High-pressure reactor (autoclave) with stirring and temperature control

  • Filtration apparatus

  • Vacuum distillation apparatus

Procedure:

  • Charge the high-pressure reactor with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The mass ratio of the substrate to the catalyst should be between 200:1 and 400:1.[1][5]

  • Seal the reactor and purge the system three times with high-purity nitrogen gas to remove any air.[1]

  • Following the nitrogen purge, purge the system three times with hydrogen gas.[1]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).[1]

  • Heat the reaction mixture to the target temperature (e.g., 80°C) while stirring vigorously.[1]

  • Maintain the reaction for the specified time (e.g., 5 hours), monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the hot reaction mixture to remove the Pt/C catalyst.[3]

  • The crude product can be purified by vacuum distillation to obtain this compound with a purity greater than 99.5%.[3][4]

Protocol 2: Iron Reduction of 3-Chloro-4-fluoronitrobenzene

This is a more traditional method for the reduction of nitro compounds.[3]

Materials:

  • 3-chloro-4-fluoronitrobenzene

  • Reducing iron powder

  • Ethanol

  • Water

  • Hydrochloric acid

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Reactor with heating and stirring capabilities

  • Extraction and distillation apparatus

Procedure:

  • In the reactor, combine 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, and water.[3]

  • Heat the mixture to 60°C with stirring.[3]

  • Slowly add hydrochloric acid to the mixture, allowing the temperature to rise and be maintained between 80-90°C.[3][5]

  • Continue stirring until the reaction is complete, as monitored by TLC or Gas Chromatography (GC).

  • Cool the reaction mixture.

  • Extract the product with a suitable organic solvent.[3]

  • Dry the organic extract over a drying agent, filter, and remove the solvent under reduced pressure.

  • The resulting crude product is then distilled to yield pure this compound.[3]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Parameter Catalytic Hydrogenation Iron Reduction
Starting Material 3-chloro-4-fluoronitrobenzene3-chloro-4-fluoronitrobenzene
Reducing Agent H₂ gasIron powder
Catalyst/Reagent Pt/C or Pd/CHCl
Typical Yield >94%[4][6]Generally lower than catalytic hydrogenation
Typical Purity >99.5%[4][6]Variable, often requires extensive purification
Byproducts Dehalogenated and partially reduced compoundsIron sludge, inorganic salts[3][5]
Environmental Impact More environmentally friendly, no organic solvent required in some processes[4]Generates significant acidic waste and iron sludge[3][5]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification charge_reactor Charge Reactor with 3-chloro-4-fluoronitrobenzene and Pt/C Catalyst seal_purge_N2 Seal Reactor and Purge with Nitrogen charge_reactor->seal_purge_N2 1 purge_H2 Purge with Hydrogen seal_purge_N2->purge_H2 2 pressurize_heat Pressurize with H₂ and Heat to 80°C purge_H2->pressurize_heat 3 react Maintain Reaction (e.g., 5 hours) pressurize_heat->react 4 monitor Monitor Progress (TLC/HPLC) react->monitor 5 cool_vent Cool Reactor and Vent Excess H₂ react->cool_vent 6 monitor->react filter Filter to Remove Catalyst cool_vent->filter 7 distill Vacuum Distillation filter->distill 8 final_product Pure this compound distill->final_product 9

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_time Reaction Time start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity and Purity of Reagents start->check_catalyst check_pressure Verify and Increase Hydrogen Pressure start->check_pressure increase_time Increase Reaction Time start->increase_time increase_loading Increase Catalyst Loading check_catalyst->increase_loading end Improved Yield increase_loading->end check_mixing Ensure Vigorous Stirring check_pressure->check_mixing optimize_temp Optimize Temperature check_mixing->optimize_temp optimize_temp->end increase_time->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 4-Chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-3-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often originate from the synthesis process, which typically involves the reduction of 4-chloro-3-fluoronitrobenzene. Potential impurities include:

  • Unreacted starting material: 4-chloro-3-fluoronitrobenzene.

  • Isomeric impurities: Other isomers of chloro-fluoroaniline.

  • Byproducts of reduction: Intermediates from the reduction of the nitro group, such as nitroso and hydroxylamine compounds, which can further react to form azoxy and azo compounds.[1][2]

  • Dehalogenation products: Formation of 4-fluoroaniline due to the loss of the chlorine atom during catalytic hydrogenation.[1]

Q2: My "purified" this compound is discolored (yellow, brown, or black). What is the cause and how can I fix it?

A2: Discoloration in anilines is a common issue caused by air oxidation.[1] To address this:

  • For solid products: Recrystallization is an effective method. Adding a small amount of activated carbon during the recrystallization process can help adsorb colored impurities.[3]

  • Storage: Purified this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to prevent re-oxidation.[1]

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • Melting Point Analysis: A pure compound will have a sharp melting point range. The literature melting point for this compound is 58-62 °C. Impurities will typically cause a broader and depressed melting point range.[2]

  • Chromatography: Thin-Layer Chromatography (TLC) should ideally show a single spot. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data, with purities of >99.5% being achievable.[3][4]

  • Spectroscopy: NMR, IR, and mass spectrometry can confirm the chemical structure and identify any remaining impurities.[2][4]

Q4: Which purification method is best for my crude this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities from a solid product.

  • Vacuum Distillation is suitable for separating compounds with different boiling points and for removing non-volatile impurities.

  • Column Chromatography is ideal for separating compounds with similar polarities, such as isomeric impurities.[3]

  • A combination of methods, such as an acid-base extraction followed by recrystallization or distillation, may be necessary for highly impure samples.[3]

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
"Oiling out" (product separates as a liquid instead of crystals)The boiling point of the solvent is higher than the melting point of the compound. The solution is too supersaturated. The solution is cooled too quickly.Reheat the solution and add more of the primary solvent to reduce saturation. Ensure the solution cools slowly to allow for crystal formation.
No crystal formation after coolingThe solution is not saturated enough.Reheat the solution to evaporate some of the solvent and increase the concentration. Add a "seed crystal" of pure this compound to initiate crystallization. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Low recovery of purified productToo much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Ensure all glassware for hot filtration is pre-heated and perform the filtration quickly.[2]
Product is still colored after recrystallizationColored impurities are co-crystallizing with the product.Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities.[3]
Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Bumping (violent boiling of the liquid)Uneven heating. Lack of nucleation sites for smooth boiling.Use a magnetic stirrer and a stir bar in the distilling flask to ensure even heating and smooth boiling. Do not use boiling stones as they are ineffective under vacuum.[5]
Solidification in the condenser The melting point of this compound (58-62 °C) is relatively high. The condenser is too cold.Use a condenser with a jacket through which warm water (around 45-50 °C) can be circulated instead of cold water. For small-scale distillations, an air condenser (a straight tube without a cooling jacket) may be sufficient.[3] If a blockage occurs, gently warm the outside of the condenser with a heat gun (with the vacuum off) to melt the solid.[3]
Inability to achieve a low vacuum Leaks in the system. Faulty vacuum pump.Ensure all ground glass joints are properly greased and sealed.[5] Check all tubing for cracks and ensure it is thick-walled vacuum tubing.[5] Verify that the vacuum pump is functioning correctly.
Sublimation of the productThe compound has a significant vapor pressure at temperatures below its boiling point.Ensure the entire apparatus is properly heated to encourage the compound to move towards the condenser. If sublimation is a major issue, a dedicated sublimation apparatus might be more suitable.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of compoundsIncorrect eluent polarity. Column was not packed properly.Optimize the eluent system using TLC beforehand. An Rf value of 0.2-0.4 for the target compound is generally ideal. Ensure the silica gel is packed uniformly without any air bubbles or channels.
Peak tailing (streaking of the compound on the column)The basic aniline group is interacting with the acidic silanol groups on the silica gel.Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to suppress this interaction.
Compound is not eluting from the columnThe eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Low recovery of the productThe compound is irreversibly adsorbed onto the silica gel. The column was allowed to run dry.Use a less acidic stationary phase like alumina, or deactivate the silica gel with a base before use. Always keep the silica gel covered with solvent.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Appearance White to gray to red crystalline solid
Molecular Weight 145.56 g/mol
Melting Point 58-62 °C
Boiling Point 226 °C (at 760 mmHg)
Vapor Pressure 0.1 ± 0.5 mmHg at 25°C[6]
pKa 2.94 ± 0.10 (Predicted)[7]

Table 2: Qualitative Solubility of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amino group.[6]
Polar Aprotic Acetone, Dichloromethane, Ethyl AcetateModerate to HighCan engage in dipole-dipole interactions.[6]
Non-Polar Hexane, TolueneLowLimited intermolecular interactions with the polar functional groups of the aniline.[6]
Aqueous WaterVery LowThe hydrophobic aromatic ring limits solubility despite the polar amino group.

Note: Quantitative solubility data for this compound is not widely available in the literature. This table is based on general principles for substituted anilines and qualitative observations.[6][8] It is reported to be soluble in methanol.[7]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixed Solvent System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of the crude product). Reheat the mixture to a gentle boil for a few minutes.[3]

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[2]

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until a slight turbidity persists, then add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all ground glass joints are lightly greased. Use a stir bar in the distillation flask.[5]

  • System Check: Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump). Ensure all connections are secure with thick-walled vacuum tubing.[5]

  • Initial Evacuation: Turn on the vacuum and allow the system to evacuate. Any low-boiling impurities or residual solvents will be removed at this stage.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate fractions. The main fraction should be collected at a constant temperature and pressure.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[5]

Protocol 3: Column Chromatography
  • Eluent Selection: Using TLC, determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should give the this compound an Rf value of approximately 0.2-0.4. To prevent peak tailing, add 0.1-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

PurificationWorkflow General Purification Workflow for this compound crude Crude this compound dissolution Dissolution in Hot Solvent crude->dissolution Recrystallization distillation Vacuum Distillation crude->distillation Distillation chromatography Column Chromatography crude->chromatography Chromatography decolorization Decolorization (Activated Carbon) dissolution->decolorization Optional hot_filtration Hot Filtration dissolution->hot_filtration decolorization->hot_filtration crystallization Crystallization (Slow Cooling) hot_filtration->crystallization isolation Isolation (Vacuum Filtration) crystallization->isolation pure_product Pure this compound isolation->pure_product distillation->pure_product chromatography->pure_product TroubleshootingDecisionTree Troubleshooting Common Purification Issues start Impure Product discolored Is the product discolored? start->discolored isomeric Are isomeric impurities present? discolored->isomeric No activated_carbon Use Activated Carbon in Recrystallization discolored->activated_carbon Yes non_volatile Are non-volatile impurities present? isomeric->non_volatile No column_chromatography Perform Column Chromatography isomeric->column_chromatography Yes vacuum_distillation Perform Vacuum Distillation non_volatile->vacuum_distillation Yes recrystallize Recrystallize non_volatile->recrystallize No activated_carbon->recrystallize end Pure Product column_chromatography->end vacuum_distillation->end recrystallize->end

References

Technical Support Center: Reactions of 4-Chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side products encountered in reactions involving 4-chloro-3-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a reactant?

This compound is a versatile building block in organic synthesis, frequently employed in:

  • Acylation Reactions: Formation of amides, often as a protecting group strategy or to introduce specific functionalities.

  • Diazotization followed by Sandmeyer or Schiemann Reactions: Conversion of the amino group to a diazonium salt, which is then substituted with various functionalities like halogens, cyano groups, or hydroxyl groups.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form C-N bonds, creating more complex diarylamines or alkyl-arylamines.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The aniline acts as a nucleophile, attacking electron-deficient aromatic rings.[2]

Q2: What are the typical impurities found in commercial this compound?

Commercial this compound is primarily synthesized via the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. Potential impurities stemming from this process include:

  • Unreacted Starting Material: 3-chloro-4-fluoronitrobenzene.

  • Incomplete Reduction Products: Including 3-chloro-4-fluoronitrosobenzene and N-(3-chloro-4-fluorophenyl)hydroxylamine. These can further react to form azoxy, azo, and hydrazo compounds.

  • Dehalogenation Products: Primarily 4-fluoroaniline (from dechlorination) and to a lesser extent, 3-chloroaniline (from defluorination).

A purity of ≥99.5% is often required for pharmaceutical development.[3]

Troubleshooting Guides for Common Reactions

Acylation Reactions

Issue: Formation of unexpected side products or low yield during the acylation of this compound.

Potential Side Product Plausible Cause Troubleshooting/Solution
Diacylated Product Use of a strong base or harsh reaction conditions can lead to the formation of a diacetylated product.Use a milder base or stoichiometric amounts of the acylating agent. Control the reaction temperature carefully.
Ring Acylation (Friedel-Crafts) If a Lewis acid catalyst is used, there is a possibility of electrophilic substitution on the aromatic ring. The amino group is strongly activating and ortho-, para-directing.Protect the amine group (e.g., by forming the N-acetyl derivative) before attempting a Friedel-Crafts acylation to direct the substitution.[4]
Hydrolysis of Acylating Agent Presence of moisture in the reagents or solvent can hydrolyze the acylating agent (e.g., acetyl chloride), reducing its effectiveness and leading to low yields.Use anhydrous solvents and freshly opened or distilled acylating agents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Diazotization and Sandmeyer Reactions

Issue: Low yield of the desired Sandmeyer product and formation of colored impurities.

Potential Side Product Plausible Cause Troubleshooting/Solution
Azo Compounds The diazonium salt can couple with unreacted this compound or other electron-rich aromatic species present in the reaction mixture.Maintain a low reaction temperature (0-5 °C) to ensure the stability of the diazonium salt and add the sodium nitrite solution slowly to avoid an excess of nitrous acid.
Phenolic Byproducts Decomposition of the diazonium salt in the aqueous acidic medium can lead to the formation of 4-chloro-3-fluorophenol.Use the freshly prepared diazonium salt immediately in the subsequent Sandmeyer reaction. Avoid warming the diazonium salt solution.
Dehalogenation Products Reductive dehalogenation can occur, leading to the formation of products without the chloro or fluoro substituent.Choose the appropriate copper salt for the Sandmeyer reaction and control the reaction conditions to minimize reductive side reactions.
Buchwald-Hartwig Amination

Issue: Formation of hydrodehalogenation and other side products during the palladium-catalyzed amination.

Potential Side Product Plausible Cause Troubleshooting/Solution
Hydrodehalogenated Arene An unproductive side reaction where the amide undergoes beta-hydride elimination can lead to the formation of the arene without the halogen.[6]Optimize the choice of phosphine ligand and base. Sterically hindered ligands can sometimes suppress this side reaction.[2]
Triarylamine Impurities If the reaction involves a primary amine, double arylation can occur, leading to the formation of a triarylamine.Use a slight excess of the amine coupling partner. The choice of ligand and reaction conditions can also influence the selectivity.
Homocoupling of Starting Materials The aryl halide can react with itself to form a biaryl compound.The choice of palladium precursor and ligand can affect the rate of homocoupling. Ensure proper reaction setup and inert atmosphere.

Quantitative Data Summary

Reaction Type Reactant Product Typical Yield (%) Common Side Products
Synthesis 3-chloro-4-fluoronitrobenzeneThis compound> 94%[7]Unreacted starting material, incomplete reduction products, dehalogenation products.
Acylation This compoundN-(4-chloro-3-fluorophenyl)acetamideHighDiacylated product, ring-acylated products.
Sandmeyer Reaction This compoundVarious substituted aromatics40-98%[8]Azo compounds, phenolic byproducts, dehalogenation products.
Buchwald-Hartwig Amination This compoundN-Aryl/alkyl-4-chloro-3-fluoroanilineGood to excellentHydrodehalogenated arene, triarylamine impurities, homocoupled products.

Experimental Protocols

Protocol 1: Acylation of this compound with Acetyl Chloride
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Diazotization of this compound and subsequent Sandmeyer Reaction (Chlorination)
  • Diazotization:

    • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.0 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 15-20 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred cuprous chloride solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by distillation or column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the aryl halide coupling partner (1.0 eq) and this compound (1.2 eq) to the Schlenk tube.

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC).

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[9]

Visualizations

experimental_workflow Experimental Workflow for a Typical Reaction with this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants (this compound, etc.) solvent Prepare Anhydrous Solvent reagents->solvent setup Assemble Glassware under Inert Atmosphere solvent->setup addition Sequential Addition of Reagents at Controlled Temperature setup->addition monitoring Monitor Reaction Progress (TLC, GC, HPLC) addition->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract purify Purification (Column Chromatography, Recrystallization, Distillation) extract->purify characterization Characterization of Product (NMR, MS, IR) purify->characterization purity Purity Assessment (HPLC, GC) characterization->purity

A typical experimental workflow for reactions involving this compound.

signaling_pathway Common Reaction Pathways of this compound cluster_acylation Acylation cluster_diazotization Diazotization cluster_buchwald Buchwald-Hartwig Amination start This compound acyl_reagent Acylating Agent (e.g., Acetyl Chloride) amide N-Acylated Product start->amide diazonium Diazonium Salt start->diazonium NaNO2, H+ aryl_halide Aryl Halide/Triflate pd_catalyst Pd Catalyst / Ligand / Base coupled_product Coupled Amine Product start->coupled_product acyl_reagent->amide side_diacyl Diacylated Side Product amide->side_diacyl sandmeyer Sandmeyer Reaction (CuX) sandmeyer_product Aryl Halide/Nitrile diazonium->sandmeyer_product side_azo Azo Coupling Side Product diazonium->side_azo Coupling with unreacted aniline sandmeyer->sandmeyer_product aryl_halide->coupled_product pd_catalyst->coupled_product side_dehalogenation Dehalogenation Side Product coupled_product->side_dehalogenation

Common reaction pathways and potential side products of this compound.

References

Technical Support Center: Troubleshooting Dehalogenation in 4-Chloro-3-fluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-3-fluoroaniline, with a specific focus on mitigating dehalogenation side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.[1] This method is favored for its high conversion rates and selectivity.[1][2] Catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are commonly employed, with hydrogen gas serving as the reducing agent.[1][3]

Q2: What are dehalogenation byproducts in this synthesis?

A2: Dehalogenation is an undesired side reaction where a halogen atom is replaced by a hydrogen atom.[4] In the synthesis of this compound from 3-chloro-4-fluoronitrobenzene, the primary dehalogenation byproducts are 4-fluoroaniline (from dechlorination) and 3-chloroaniline (from defluorination).[5] In some cases, complete dehalogenation to aniline can also occur under harsh conditions.[5]

Q3: Which halogen is more susceptible to removal during catalytic hydrogenation?

A3: Generally, the carbon-chlorine bond is more susceptible to hydrogenolysis (cleavage by hydrogen) than the carbon-fluorine bond.[5] Therefore, the formation of 4-fluoroaniline (dechlorination) is often a more significant issue than the formation of 3-chloroaniline (defluorination).

Q4: What are the critical reaction parameters that influence yield and purity?

A4: The key parameters to control during the synthesis are temperature, hydrogen pressure, catalyst selection and loading, solvent, and reaction time.[1][4] Optimal temperature ranges are typically between 50-100°C, and hydrogen pressure is generally maintained between 0.1 and 5 MPa.[1][2]

Q5: Are there any additives that can suppress dehalogenation?

A5: Yes, conducting the hydrogenation reaction in the presence of an acidic catalytic medium can inhibit dehalogenation.[6] Acids such as hydrochloric acid, phosphoric acid, and acetic acid have been shown to be effective.[6] Maintaining a pH between 6-7.5 with a buffered medium has also been reported to minimize dehalogenation when using Raney Nickel.[6]

Troubleshooting Guide

Issue 1: Significant Formation of 4-Fluoroaniline (Dechlorination)

Question: During the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene, my analysis shows a significant amount of 4-fluoroaniline. How can I minimize this dechlorination byproduct?

Answer: The formation of 4-fluoroaniline is a common issue resulting from the hydrogenolysis of the C-Cl bond. Several factors can be optimized to suppress this side reaction:

  • Catalyst Selection: The choice of catalyst is critical. Platinum-based catalysts (e.g., Pt/C) are often preferred over palladium-based catalysts (Pd/C) for substrates where dehalogenation is a concern, as Pd/C can be more active for dehalogenation.[7] Consider using a more selective catalyst or a modified catalyst, such as Pt-V/C, which has shown good selectivity in halogenated nitroaromatic hydrogenations.[8]

  • Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.[4] Attempt to lower the reaction temperature. It is advisable to find the optimal temperature that maximizes the yield of the desired product while minimizing byproduct formation.[1][4]

  • Hydrogen Pressure: High hydrogen pressure can also promote dehalogenation. Try reducing the hydrogen pressure while ensuring it is sufficient for the reduction of the nitro group.

  • Reaction Time: Prolonged reaction times after the starting material has been consumed can lead to increased dehalogenation of the product.[8] Monitor the reaction closely (e.g., by HPLC or TLC) and stop it as soon as the 3-chloro-4-fluoronitrobenzene is fully converted.[8]

  • Use of Acidic Additives: The presence of a small amount of acid can significantly inhibit dehalogenation.[6] Consider adding a controlled amount of an acid like hydrochloric acid or acetic acid to the reaction mixture.[6]

Issue 2: Presence of 3-Chloroaniline (Defluorination) in the Product

Question: My product is contaminated with 3-chloroaniline. What are the likely causes and how can I prevent this defluorination?

Answer: While the C-F bond is generally more stable to hydrogenolysis than the C-Cl bond, defluorination can still occur, especially under harsh conditions. The strategies to minimize defluorination are similar to those for dechlorination:

  • Avoid Harsh Conditions: High temperatures and pressures should be avoided. Optimize these parameters to be as mild as possible while still achieving a reasonable reaction rate.

  • Catalyst Choice: A highly active catalyst might promote the cleavage of the C-F bond. If you are using a very active catalyst, consider switching to a less active one or reducing the catalyst loading.

  • Solvent Effects: The choice of solvent can influence the reaction. Aprotic solvents are generally used.[5] Screening different solvents may help identify one that disfavors defluorination.

Issue 3: Low or No Conversion of Starting Material

Question: My catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene is showing very slow or no conversion. What could be the problem?

Answer: Several factors could be contributing to a stalled reaction:[9]

  • Catalyst Inactivity: The catalyst may be of poor quality, poisoned, or deactivated.[1]

    • Recommendation: Ensure you are using a fresh, high-quality catalyst. Check the starting material and solvent for impurities (e.g., sulfur compounds) that could act as catalyst poisons.[1] If necessary, increase the catalyst loading.[1]

  • Insufficient Hydrogen Pressure or Poor Mixing: The reaction requires efficient contact between the hydrogen gas, the liquid substrate, and the solid catalyst.

    • Recommendation: Increase the hydrogen pressure within the recommended range and ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mass transfer.[1][9]

  • Suboptimal Temperature: The reaction may be too cold to proceed at a reasonable rate.

    • Recommendation: Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress and byproduct formation.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various sources to guide experimental design and troubleshooting.

Table 1: Effect of Catalyst and Additives on Dehalogenation

CatalystSubstrateAdditiveDehalogenation Byproduct (%)Yield of Desired Aniline (%)Reference
Pt/C2,6-dichloro-4-nitrophenolNone0.799.3[6]
Pt/C2,6-dichloro-4-nitrophenolAcetic Acid0.299.8[6]
Pt-V/C1-iodo-4-nitrobenzeneNone1.0 (at 0.05 M)99.0[8]
Pt-V/C1-iodo-4-nitrobenzeneNone27.0 (at 0.2 M)73.0[8]

Table 2: Typical Reaction Parameters for this compound Synthesis

ParameterValueReference
Starting Material3-chloro-4-fluoronitrobenzene[2][3]
Catalyst1% Pt/C[2]
Catalyst Loading (Substrate:Catalyst)(200-400):1 by mass[2]
Hydrogen Pressure0.1 - 5 MPa[2]
Temperature50 - 100 °C[2]
Reaction Time1 - 10 hours[2]
Purity of Product> 99.5%[2]
Yield> 94%[2]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-chloro-4-fluoronitrobenzene

This protocol provides a general guideline for the synthesis of this compound, with considerations for minimizing dehalogenation.

  • Reactor Setup: Charge a suitable hydrogenation reactor with 3-chloro-4-fluoronitrobenzene (1 eq.) and a 1% Pt/C catalyst. The mass ratio of the nitro compound to the catalyst should be between 200:1 and 400:1.[2][3] An appropriate solvent (e.g., ethanol) can be used, although some procedures are performed neat.[2][3]

  • Inerting: Seal the reactor and purge the system at least three times with an inert gas (e.g., nitrogen) to remove all oxygen.[9]

  • Hydrogenation: Following the inert gas purge, purge the reactor three times with hydrogen gas.[5][9] Pressurize the reactor with hydrogen to the target pressure (e.g., 0.5 - 1.0 MPa).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 60-80°C).[5]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots via TLC or HPLC. The reaction is complete when the starting material is no longer detected.

  • Work-up and Purification: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.[5] Filter the reaction mixture while hot to remove the catalyst.[2][5] The crude product can then be purified by distillation or rectification to achieve high purity.[2][5]

Protocol 2: Analysis of Dehalogenation Byproducts by HPLC

This protocol outlines a method for quantifying the desired product and the dehalogenation byproducts.

  • Standard Preparation: Prepare standard solutions of this compound, 4-fluoroaniline, and 3-chloroaniline of known concentrations in a suitable solvent (e.g., acetonitrile/water).

  • Sample Preparation: Dilute a sample of the crude reaction mixture in the same solvent used for the standards.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the standards and the sample. Identify the peaks corresponding to the starting material, product, and byproducts by comparing retention times with the standards. Quantify the components by integrating the peak areas and comparing them to the calibration curves generated from the standards.

Visualizations

Experimental Workflow for Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactor Charge Reactor: - 3-chloro-4-fluoronitrobenzene - Pt/C Catalyst - Solvent (optional) seal_purge_N2 Seal Reactor & Purge with Nitrogen (3x) charge_reactor->seal_purge_N2 purge_H2 Purge with Hydrogen (3x) seal_purge_N2->purge_H2 pressurize Pressurize with H2 (0.1-5 MPa) purge_H2->pressurize heat_stir Heat (50-100°C) & Stir Vigorously pressurize->heat_stir monitor Monitor Reaction (TLC/HPLC/H2 uptake) heat_stir->monitor cool_vent Cool Reactor, Vent H2, & Purge with Nitrogen monitor->cool_vent Reaction Complete filter_catalyst Hot Filtration to Remove Catalyst cool_vent->filter_catalyst purify Purify Crude Product (Vacuum Distillation) filter_catalyst->purify final_product Final Product: This compound (>99.5% Purity) purify->final_product G start High Dehalogenation Byproduct Detected issue What is the primary byproduct? start->issue dechlor 4-Fluoroaniline (Dechlorination) issue->dechlor Dechlorination defluor 3-Chloroaniline (Defluorination) issue->defluor Defluorination action_dechlor1 Lower Reaction Temperature dechlor->action_dechlor1 action_dechlor2 Reduce H2 Pressure dechlor->action_dechlor2 action_dechlor3 Switch to Pt/C from Pd/C or use modified catalyst dechlor->action_dechlor3 action_dechlor4 Reduce Reaction Time (Monitor Closely) dechlor->action_dechlor4 action_dechlor5 Add Acidic Modifier (e.g., Acetic Acid) dechlor->action_dechlor5 action_defluor1 Lower Reaction Temperature & Pressure (Avoid Harsh Conditions) defluor->action_defluor1 action_defluor2 Reduce Catalyst Loading or Use Less Active Catalyst defluor->action_defluor2

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and optimization of 4-Chloro-3-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic strategies for preparing this compound are:

  • Electrophilic Chlorination of 3-Fluoroaniline: This method involves the direct chlorination of 3-fluoroaniline using a chlorinating agent like N-chlorosuccinimide (NCS). While direct, this route can suffer from low yields and the formation of isomeric byproducts.

  • Reduction of 4-Chloro-3-fluoronitrobenzene: This is a common and often higher-yielding approach that involves the reduction of the nitro group of 4-chloro-3-fluoronitrobenzene to an amine. This can be achieved through catalytic hydrogenation or using metal/acid reducing systems.

Q2: I am getting a very low yield for the chlorination of 3-fluoroaniline using NCS. How can I optimize this reaction?

A2: Low yields in the chlorination of 3-fluoroaniline are a common issue, often due to the formation of multiple isomers and over-chlorination. To optimize the reaction, consider the following:

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from non-polar (e.g., chloroform) to polar aprotic (e.g., acetonitrile).

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to improve the selectivity for the desired isomer by reducing the rate of side reactions.[1]

  • Rate of Addition: Add the N-chlorosuccinimide solution slowly and dropwise to the solution of 3-fluoroaniline.[1] This helps to maintain a low concentration of the chlorinating agent, which can minimize over-chlorination.

  • Stoichiometry: Carefully control the stoichiometry of NCS to a slight excess to ensure complete consumption of the starting material without excessive byproduct formation.

Q3: What are the common side products in the synthesis of this compound?

A3: In the chlorination of 3-fluoroaniline , the primary side products are other isomers of chloro-fluoroaniline, such as 2-chloro-3-fluoroaniline and 2,4-dichloro-3-fluoroaniline.

In the reduction of 4-chloro-3-fluoronitrobenzene , potential side products include:

  • Incomplete reduction products: Such as nitroso and hydroxylamine intermediates.

  • Dehalogenation products: Loss of the chlorine or fluorine atom to yield 3-fluoroaniline or 4-chloroaniline, respectively. This is more likely to occur under harsh hydrogenation conditions.

Q4: How can I purify the crude this compound?

A4: Purification of this compound can be achieved through several methods:

  • Column Chromatography: This is an effective method for separating the desired product from isomeric impurities and other non-volatile byproducts.[1] A silica gel column with a gradient of ethyl acetate in hexane is a common choice.[1]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

  • Acid-Base Extraction: As an aniline, the product is basic and can be separated from neutral or acidic impurities by dissolving the crude mixture in an organic solvent and extracting with an aqueous acid. The aniline will move to the aqueous layer as its ammonium salt. The aqueous layer can then be basified, and the purified aniline can be re-extracted into an organic solvent.

  • Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be used for purification.

Troubleshooting Guides

Synthesis via Electrophilic Chlorination of 3-Fluoroaniline
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound Formation of multiple isomers (e.g., 2-chloro-3-fluoroaniline).- Optimize reaction temperature; lower temperatures often favor para-substitution. - Screen different solvents to improve regioselectivity. - Consider using a bulkier chlorinating agent to sterically hinder the ortho positions.
Over-chlorination leading to dichlorinated products.- Use a stoichiometric amount or only a slight excess of the chlorinating agent. - Add the chlorinating agent slowly to the reaction mixture.
Difficult Purification Co-elution of isomers during column chromatography.- Optimize the solvent system for chromatography; a shallower gradient or a different solvent mixture may improve separation. - Consider derivatizing the crude mixture to improve the separation of isomers, followed by deprotection.
Product is an oil and cannot be recrystallized.- Attempt purification by column chromatography or vacuum distillation. - Try to form a salt (e.g., hydrochloride) which may be a crystalline solid and easier to purify by recrystallization.
Synthesis via Reduction of 4-Chloro-3-fluoronitrobenzene
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Reaction Inactive or poisoned catalyst (for catalytic hydrogenation).- Use fresh, high-quality catalyst. - Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). - Increase catalyst loading.
Insufficient reducing agent (for metal/acid reduction).- Use a sufficient excess of the metal and acid.
Formation of Dehalogenated Byproducts Harsh reaction conditions (high temperature, high hydrogen pressure).- Lower the reaction temperature and hydrogen pressure. - Reduce the reaction time; monitor the reaction closely and stop it once the starting material is consumed.
Catalyst choice.- Screen different catalysts. For example, platinum-based catalysts may be more prone to causing dehalogenation than palladium-based catalysts under certain conditions.
Product is Darkly Colored Air oxidation of the aniline product.- Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). - Store the purified product under an inert atmosphere and protected from light.
Presence of colored impurities from the starting material or side reactions.- Purify the product using activated carbon treatment followed by filtration and recrystallization or chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Electrophilic Chlorination

Materials:

  • 3-Fluoroaniline

  • N-Chlorosuccinimide (NCS)

  • Chloroform (CHCl₃)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexane for elution

Procedure:

  • Dissolve 3-fluoroaniline (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0 °C using an ice bath.

  • In a separate flask, dissolve N-chlorosuccinimide (1.05 eq) in chloroform.

  • Slowly add the NCS solution dropwise to the stirred 3-fluoroaniline solution at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction can be slow, potentially requiring up to 42 hours.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.[1] Note: This reaction is reported to have a low yield (around 18%).[1]

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 4-Chloro-3-fluoronitrobenzene

Materials:

  • 4-Chloro-3-fluoronitrobenzene

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 4-chloro-3-fluoronitrobenzene (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by column chromatography, recrystallization, or vacuum distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Electrophilic Chlorination of 3-Fluoroaniline Catalytic Hydrogenation of 4-Chloro-3-fluoronitrobenzene
Starting Material 3-Fluoroaniline4-Chloro-3-fluoronitrobenzene
Key Reagents N-Chlorosuccinimide, ChloroformH₂, Pd/C, Ethanol/Ethyl Acetate
Typical Yield Low (e.g., ~18%)[1]Generally high (>90%)
Key Challenges Poor regioselectivity, over-chlorination, difficult purification.Potential for dehalogenation, catalyst poisoning.
Advantages Direct, one-step reaction.High yield, cleaner reaction profile, milder conditions.
Disadvantages Low yield, formation of isomeric byproducts.Requires synthesis of the nitro-precursor, handling of hydrogen gas.

Mandatory Visualization

Signaling Pathway

This compound is a key building block in the synthesis of several quinazoline-based anticancer drugs, such as Gefitinib, which are inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib (derived from This compound) Gefitinib->EGFR Inhibits (ATP-competitive) Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Workflow

experimental_workflow cluster_0 Route 1: Electrophilic Chlorination cluster_1 Route 2: Reduction of Nitro Compound start_chlor 3-Fluoroaniline reaction_chlor Chlorination with NCS in Chloroform at 0 °C start_chlor->reaction_chlor workup_chlor Aqueous Workup reaction_chlor->workup_chlor purification_chlor Column Chromatography workup_chlor->purification_chlor product_chlor This compound purification_chlor->product_chlor start_red 4-Chloro-3-fluoronitrobenzene reaction_red Catalytic Hydrogenation (H₂, Pd/C in EtOH) start_red->reaction_red workup_red Catalyst Filtration reaction_red->workup_red purification_red Solvent Removal & Optional Purification workup_red->purification_red product_red This compound purification_red->product_red

Caption: Experimental workflows for the synthesis of this compound.

References

Technical Support Center: 4-Chloro-3-fluoroaniline - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and degradation of 4-Chloro-3-fluoroaniline. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your experiments and synthetic processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: this compound is a generally stable aromatic amine under standard laboratory conditions. However, its stability can be compromised by exposure to strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates. It may also be sensitive to air and light over prolonged periods. Conversion to its hydrochloride salt has been suggested to enhance long-term storage stability.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage at temperatures below +30°C.[1] The compound should be kept away from incompatible materials.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, studies on similar haloanilines suggest potential degradation routes. These include:

  • Oxidation: The aniline functional group is susceptible to oxidation, which can lead to the formation of colored impurities.

  • Hydroxylation: The aromatic ring can undergo hydroxylation, particularly under oxidative or photolytic stress.

  • Dehalogenation: Loss of the chlorine or fluorine atom can occur under certain reductive or photolytic conditions.

Q4: How can I detect and quantify the degradation of this compound?

A4: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for separating and quantifying this compound from its potential degradation products.[1] For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound that may be related to its degradation.

Issue Potential Cause Recommended Action
Discoloration of the solid material (e.g., turning brown or purple) Oxidation due to prolonged exposure to air or light.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to light and air during handling.
Appearance of unexpected peaks in HPLC analysis of a reaction mixture Degradation of the starting material under reaction conditions. Incompatibility with reagents or solvents.Run a control experiment with this compound under the reaction conditions (without other reactants) to assess its stability. Ensure all reagents and solvents are pure and free from contaminants that could promote degradation.
Low yield or incomplete reaction Degradation of this compound before or during the reaction.Confirm the purity of the starting material before use. If degradation is suspected, purify the compound (e.g., by recrystallization) and store it under the recommended conditions.
Formation of polymeric or tar-like substances Self-reaction or polymerization, potentially initiated by oxidative degradation products.Use freshly purified this compound. Consider using an antioxidant or performing the reaction under an inert atmosphere.

Forced Degradation Studies: Experimental Protocols and Data

General Protocol for a Forced Degradation Study

A stability-indicating HPLC method should be used to analyze the samples from these studies. A C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and a phosphate or acetate buffer is a suitable starting point.[1]

Table 1: Summary of Forced Degradation Conditions (Hypothetical Data)

Stress ConditionReagent and ConditionsDurationExpected Degradation (%)Potential Degradation Products
Acidic Hydrolysis 0.1 N HCl at 60°C[1]24 hours5 - 15%Hydroxylated and/or dehalogenated species
Basic Hydrolysis 0.1 N NaOH at 60°C[1]24 hours10 - 20%Hydroxylated and/or dehalogenated species
Oxidative Degradation 3% H₂O₂ at room temperature[1]24 hours15 - 25%Oxidized aniline derivatives, ring-opened products
Photolytic Degradation Exposure to UV/Vis light (ICH Q1B)[1]As per guidelines5 - 10%Hydroxylated and dehalogenated species
Thermal Degradation Solid state at 80°C[1]48 hours< 5%Minimal degradation expected

Note: The "Expected Degradation (%)" and "Potential Degradation Products" are hypothetical and based on the behavior of similar compounds. Actual results may vary and should be confirmed by experimental data.

Visualizing Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation start This compound Stock Solution acid Acidic Hydrolysis (0.1N HCl, 60°C) start->acid base Basic Hydrolysis (0.1N NaOH, 60°C) start->base oxidative Oxidative Degradation (3% H2O2, RT) start->oxidative thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photolytic Degradation (UV/Vis Light) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway

Forced degradation experimental workflow.
Potential Degradation Pathways

G cluster_products Potential Degradation Products parent This compound oxidation Oxidized Aniline Derivatives (e.g., nitroso, nitro compounds) parent->oxidation Oxidative Stress hydroxylation Hydroxylated Derivatives (e.g., aminophenols) parent->hydroxylation Photolytic/Oxidative Stress dehalogenation Dehalogenated Products (e.g., 3-fluoroaniline, 4-chloroaniline) parent->dehalogenation Reductive/Photolytic Stress dimers Dimerization Products parent->dimers Oxidative Stress

Potential degradation pathways of this compound.
Troubleshooting Logic for Unexpected Reaction Products

G start Unexpected Product Observed check_purity Is Starting Material Pure? start->check_purity control_exp Run Control Experiment (SM + Conditions) check_purity->control_exp Yes purify Purify Starting Material check_purity->purify No degradation_obs Degradation Observed? control_exp->degradation_obs modify_conditions Modify Reaction Conditions (e.g., lower temp, inert atm.) degradation_obs->modify_conditions Yes side_reaction Investigate Other Side Reactions degradation_obs->side_reaction No end Problem Resolved purify->end modify_conditions->end

Troubleshooting logic for unexpected products.

References

Technical Support Center: Analytical Methods for Monitoring 4-Chloro-3-fluoroaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-fluoroaniline. The following information is designed to address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for routine monitoring of this compound reactions?

A1: For routine analysis and purity assessment of this compound and its related compounds, High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used method.[1] Reversed-phase HPLC utilizing a C18 column is particularly effective for separating aromatic amines like this compound from its precursors and potential byproducts. For more complex mixtures or identifying trace-level impurities, coupling HPLC with Mass Spectrometry (HPLC-MS) offers superior sensitivity and selectivity.[1]

Q2: How should I prepare my reaction sample for HPLC analysis?

A2: A general procedure involves diluting a small, accurately weighed portion of the reaction mixture in a solvent that is compatible with the mobile phase.[1] A common practice is to dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a concentration of approximately 1 mg/mL. This stock solution is then further diluted to about 0.1 mg/mL before injection.[1] It is critical to filter the sample using a 0.45 µm syringe filter prior to injection to prevent particulate matter from obstructing the HPLC system.[1]

Q3: What are the common impurities I should expect in the synthesis of this compound?

A3: The primary synthetic route to this compound is the reduction of 3-chloro-4-fluoronitrobenzene.[1][2] Consequently, the most prevalent impurity is the unreacted starting material.[1] Other potential impurities include positional isomers, which may arise from the synthesis of the nitroaromatic precursor, and byproducts from dehalogenation.[1]

Q4: Is Gas Chromatography (GC) a viable method for analyzing this compound reactions?

A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method, especially for the identification and structural confirmation of volatile impurities.[1] However, for routine monitoring of reaction progress, HPLC is often favored as it typically does not require derivatization and is less thermally demanding on the analytes.[1] Amines can be challenging to analyze by GC as they may adsorb to the column, leading to peak tailing.[3] Therefore, a deactivated column is necessary for the analysis of aromatic amines like this compound.[3]

Q5: My purified this compound is colored. What is the likely cause and how can I fix it?

A5: A yellow, brown, or black discoloration is a classic indication of oxidation. For solid compounds, recrystallization can be effective. Sometimes, adding a small quantity of a reducing agent like sodium dithionite or using activated charcoal during recrystallization can help remove colored impurities. For liquid compounds, distillation, particularly under vacuum or via steam, is often an effective purification method.[4]

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Solution Citation
Peak Tailing 1. Column Overload: Injecting a sample that is too concentrated. 2. Inappropriate Mobile Phase pH: Affecting the ionization of the aniline. 3. Secondary Interactions: The analyte is interacting with active silanol sites on the column.1. Dilute the sample further or decrease the injection volume. 2. Add a modifier like 0.1% formic acid to the mobile phase to suppress silanol activity and ensure consistent protonation of the amine. 3. Use a column with end-capping or add a competitive base to the mobile phase.[1]
Peak Fronting 1. Column Overload: Injecting too much sample. 2. Sample Solvent Stronger than Mobile Phase: The sample is dissolved in a solvent significantly stronger than the mobile phase.1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the mobile phase whenever possible.[5]
Split or Broad Peaks 1. Clogged Column Frit: Particulates from unfiltered samples blocking the frit. 2. Column Void: A channel has formed at the head of the column. 3. Solvent Incompatibility: The sample is dissolved in a solvent that is much stronger than the mobile phase.1. Reverse-flush the column at a low pressure. If this is unsuccessful, replace the frit or the column. 2. Replace the column. Be sure to avoid sudden pressure shocks. 3. Whenever feasible, dissolve the sample in the initial mobile phase composition.[1]
Baseline Noise or Drift 1. Contaminated Mobile Phase: Impurities or dissolved gas in the solvents. 2. Detector Instability: Fluctuations in the lamp or electronics. 3. System Leak: Leaks in the pump, injector, or detector fittings.1. Use high-purity solvents and degas the mobile phase. 2. Allow the detector lamp to warm up sufficiently. If the problem persists, check the lamp's age and performance. 3. Inspect all fittings for leaks and tighten or replace as necessary.[5][6]
Ghost Peaks 1. Carryover from Previous Injection: Residual sample remaining in the injector or column. 2. Contaminated Mobile Phase or System: Impurities introduced from the solvents or system components.1. Implement a robust needle wash protocol and inject a blank run between samples. 2. Use fresh, high-purity mobile phase and flush the system.[5]
GC Analysis Troubleshooting

This guide addresses common issues encountered during the GC analysis of this compound.

Problem Potential Cause Solution Citation
Peak Tailing 1. Active Sites in the System: Adsorption of the amine to active sites in the injector, column, or detector. 2. Column Contamination: Buildup of non-volatile residues on the column.1. Use a deactivated inlet liner and a column specifically designed for amine analysis. 2. Bake out the column at the maximum recommended temperature. If this fails, trim the first few centimeters of the column or replace it.[3][5]
Irreproducible Results 1. Inconsistent Injection Technique: Variation in sample volume or injection speed. 2. Septum Leak: A worn or cored septum in the injector. 3. Unstable Instrument Parameters: Fluctuations in temperature or gas flow rates.1. Use an autosampler for consistent injections. 2. Replace the septum. It is good practice to change the septum regularly. 3. Allow the instrument to fully equilibrate before starting a sequence and verify all temperature and pressure setpoints.[5][7]
Poor Resolution 1. Inadequate Column Selectivity: The stationary phase is not suitable for separating the analytes of interest. 2. Incorrect Temperature Program: The oven temperature ramp is too fast or the initial temperature is too high.1. Select a column with a different stationary phase that offers better selectivity for halogenated anilines. 2. Optimize the oven temperature program by using a slower ramp rate or a lower initial temperature.[5]
Baseline Instability 1. Column Bleed: Degradation of the stationary phase at high temperatures. 2. Contaminated Carrier Gas: Impurities in the carrier gas.1. Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition new columns properly before use. 2. Use high-purity carrier gas and install appropriate gas purifiers.[5]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound Reaction

This protocol outlines a general method for monitoring the progress of a reaction producing this compound and for assessing the purity of the final product.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[8]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient might be 10% B to 90% B over 15 minutes, followed by a hold and re-equilibration. The specific gradient should be optimized for the reaction mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[8]

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh a small aliquot of the reaction mixture.

    • Dissolve in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

    • Further dilute to a final concentration of 0.1 mg/mL for injection.[1]

    • Filter the final solution through a 0.45 µm syringe filter before transferring to an HPLC vial.[1]

Protocol 2: GC-MS Analysis of this compound and Volatile Impurities

This protocol is suitable for the identification of this compound and any volatile impurities or byproducts.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]

  • Injector Temperature: 250-280°C.[9]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 280°C at a rate of 10-15°C/min.

    • Hold at 280°C for 5-10 minutes.[9]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.[9]

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Visualizations

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Instrumentation cluster_data Data Processing Reaction_Mixture Reaction Mixture Dilution Dilution Reaction_Mixture->Dilution Aliquot Filtration Filtration (0.45 µm) Dilution->Filtration HPLC_GC HPLC or GC Injection Filtration->HPLC_GC Separation Chromatographic Separation HPLC_GC->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting Troubleshooting_Logic Problem Analytical Problem (e.g., Poor Peak Shape) Check_Sample Check Sample Preparation (Concentration, Solvent) Problem->Check_Sample Check_Method Review Method Parameters (Mobile Phase/Temp Program) Problem->Check_Method Check_Hardware Inspect Hardware (Column, Leaks, Septum) Problem->Check_Hardware Solution_Sample Adjust Sample Prep Check_Sample->Solution_Sample Solution_Method Optimize Method Check_Method->Solution_Method Solution_Hardware Perform Maintenance/ Replace Component Check_Hardware->Solution_Hardware Resolved Problem Resolved Solution_Sample->Resolved Solution_Method->Resolved Solution_Hardware->Resolved

References

Technical Support Center: Scale-Up of 4-Chloro-3-fluoroaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of 4-Chloro-3-fluoroaniline production.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction
Potential CauseRecommended Action
Catalyst Inactivity or Poisoning - Ensure the catalyst (e.g., Platinum on Carbon, Pd/C) is fresh and has been stored under appropriate conditions to prevent deactivation. - Increase catalyst loading incrementally. - Verify the purity of the starting material (4-chloro-3-fluoronitrobenzene) and solvents, as impurities like sulfur or other metals can poison the catalyst.
Insufficient Hydrogen Pressure - Increase hydrogen pressure within the recommended safe operating limits for the reactor.[1] - Ensure there are no leaks in the hydrogenation system.
Poor Mixing/Mass Transfer - On a larger scale, ensure agitation is sufficient to keep the solid catalyst suspended and facilitate contact between the gaseous hydrogen, liquid substrate, and solid catalyst. - Consider upgrading the agitator design for better solid suspension and gas dispersion.
Suboptimal Temperature - Gradually increase the reaction temperature in small increments (5-10°C), while closely monitoring for the formation of byproducts.[2]
Incorrect Reaction Time - Extend the reaction time. Monitor the reaction progress using in-process controls like HPLC or GC to determine the optimal endpoint.
Issue 2: High Levels of Impurities
Potential CauseRecommended Action
Dehalogenation - This is a common side reaction where the chlorine atom is replaced by hydrogen, forming 3-fluoroaniline. - Use a more selective catalyst, such as a modified platinum catalyst.[3] - Lower the reaction temperature and hydrogen pressure to reduce the likelihood of hydrodehalogenation.[4] - Reduce the overall reaction time.[2]
Incomplete Reduction - The presence of intermediates like 4-chloro-3-fluoronitrosobenzene or N-(4-chloro-3-fluorophenyl)hydroxylamine indicates incomplete reduction. - Increase the reaction time or hydrogen pressure.[2] - Ensure the catalyst is sufficiently active and loading is adequate.[2]
Formation of Azo/Azoxy Byproducts - These can form from the condensation of reaction intermediates. - Optimize reaction conditions (temperature, pressure) to favor the complete reduction to the aniline. - Ensure efficient mixing to avoid localized high concentrations of intermediates.
Issue 3: Catalyst Filtration and Handling Issues
Potential CauseRecommended Action
Slow Filtration - On a larger scale, the increased volume and catalyst amount can lead to slow filtration. - Use a filter press or a centrifugal filter for more efficient solid-liquid separation. - Consider using a filter aid, but ensure it is inert and does not introduce impurities.
Catalyst Pyrophoricity - Many hydrogenation catalysts (e.g., Pt/C, Raney Nickel) are pyrophoric and can ignite if exposed to air when dry. - Ensure the catalyst is always kept wet with solvent during handling and filtration.[4] - Implement proper grounding and inerting procedures (e.g., with nitrogen) to prevent static discharge and exposure to oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial synthesis route is the catalytic hydrogenation of its precursor, 4-chloro-3-fluoronitrobenzene. This method is favored for its high conversion rates and selectivity under optimized conditions.[1][5] An older method involving reduction with iron powder in an acidic medium is less common now due to the generation of significant iron sludge waste.[5]

Q2: What are the critical parameters to control during the scale-up of the catalytic hydrogenation?

A2: The key parameters to control are temperature, hydrogen pressure, catalyst selection and loading, and agitation.[6] As the batch size increases, efficient heat removal becomes critical due to the exothermic nature of the reaction. Similarly, maintaining adequate mixing is essential to ensure good mass transfer between the gas, liquid, and solid phases.

Q3: What are the primary safety concerns when scaling up this compound production?

A3: The primary safety concerns include:

  • Handling of Hydrogen: Hydrogen is highly flammable and forms explosive mixtures with air. The system must be designed to handle high pressures safely and be properly purged with an inert gas before and after the reaction.[7]

  • Exothermic Reaction: The hydrogenation reaction is exothermic. On a large scale, the surface area-to-volume ratio decreases, making heat removal less efficient. A failure in the cooling system can lead to a thermal runaway.

  • Catalyst Handling: Hydrogenation catalysts can be pyrophoric and must be handled with care, typically under a blanket of solvent or inert gas.[4]

  • Toxicity: this compound and its intermediates are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q4: How can I purify the final product on a large scale?

A4: The most common method for purifying this compound on an industrial scale is vacuum distillation.[1] This allows for the separation of the product from less volatile impurities and unreacted starting material at a lower temperature, which can prevent product degradation. Recrystallization from a suitable solvent system can also be employed for further purification if required.[8]

Experimental Protocols

Catalytic Hydrogenation of 4-chloro-3-fluoronitrobenzene

This protocol describes a general procedure for the catalytic hydrogenation. Parameters should be optimized for the specific scale and equipment.

Materials:

  • 4-chloro-3-fluoronitrobenzene

  • Solvent (e.g., Methanol, Ethanol)

  • Catalyst (e.g., 5% Pt/C)

  • High-purity hydrogen gas

  • High-purity nitrogen gas

Equipment:

  • High-pressure reactor (autoclave) with stirring, temperature control, and gas inlet/outlet

  • Filtration system

Procedure:

  • Charging the Reactor: Charge the reactor with 4-chloro-3-fluoronitrobenzene and the solvent.

  • Inerting: Seal the reactor and purge the system three times with high-purity nitrogen to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the Pt/C catalyst. The mass ratio of the nitro compound to the catalyst is typically between 200:1 and 400:1.[1]

  • Hydrogen Purge: Purge the reactor three times with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-5 MPa) and heat to the target temperature (e.g., 50-100°C) with vigorous stirring.[1]

  • Reaction: Maintain the reaction for the specified time (e.g., 1-10 hours), monitoring the reaction progress by hydrogen uptake or by sampling and analysis (HPLC/GC).[1]

  • Cooling and Venting: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Nitrogen Purge: Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture while hot to remove the catalyst. The catalyst should be handled carefully as it may be pyrophoric.[1][4]

  • Purification: The crude product in the filtrate can be purified by vacuum distillation.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactor Charge Reactor with 4-chloro-3-fluoronitrobenzene and Solvent inert_N2 Inert with Nitrogen charge_reactor->inert_N2 add_catalyst Add Catalyst inert_N2->add_catalyst purge_H2 Purge with Hydrogen add_catalyst->purge_H2 pressurize_heat Pressurize and Heat purge_H2->pressurize_heat hydrogenate Maintain Reaction (Monitor Progress) pressurize_heat->hydrogenate cool_vent Cool and Vent H2 hydrogenate->cool_vent purge_N2 Purge with Nitrogen cool_vent->purge_N2 filter_catalyst Filter Catalyst (Hot) purge_N2->filter_catalyst purify Purify by Vacuum Distillation filter_catalyst->purify end end purify->end Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_catalyst Is Catalyst Active? start->check_catalyst catalyst_actions Action: - Use fresh catalyst - Increase loading - Check raw material purity check_catalyst->catalyst_actions No check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes catalyst_actions->check_conditions condition_actions Action: - Increase H2 pressure - Increase temperature - Extend reaction time check_conditions->condition_actions No check_mixing Is Agitation Sufficient? check_conditions->check_mixing Yes condition_actions->check_mixing mixing_actions Action: - Increase agitation speed - Evaluate impeller design check_mixing->mixing_actions No end_node Problem Resolved check_mixing->end_node Yes mixing_actions->end_node

Caption: Troubleshooting logic for low yield in this compound production.

References

Technical Support Center: Synthesis of 4-Chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-fluoroaniline (CAS: 367-22-6). The information focuses on minimizing impurities and addressing common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is a common laboratory-scale synthesis method for this compound?

A common method for the synthesis of this compound is the direct electrophilic chlorination of 3-fluoroaniline using N-chlorosuccinimide (NCS) as the chlorinating agent.[1] This method involves the direct introduction of a chlorine atom onto the aromatic ring of 3-fluoroaniline.

Q2: What are the primary challenges and potential impurities in the synthesis of this compound via direct chlorination?

The direct chlorination of 3-fluoroaniline can present several challenges, primarily:

  • Low Yield: The reaction is reported to have a low yield, which can be a significant issue for scalability.[1]

  • Formation of Regioisomers: The amino and fluoro groups direct the electrophilic substitution to different positions on the aromatic ring. This can lead to the formation of other isomers, such as 2-chloro-3-fluoroaniline and 6-chloro-3-fluoroaniline, in addition to the desired this compound.

  • Over-chlorination: The reaction may not stop at monosubstitution, leading to the formation of dichlorinated byproducts.

  • Starting Material Carryover: Incomplete reaction can result in the presence of unreacted 3-fluoroaniline in the final product.

Q3: Are there alternative synthesis routes for this compound?

While the direct chlorination of 3-fluoroaniline is a documented method, another general approach for synthesizing halogenated anilines is the reduction of a corresponding nitroaromatic precursor. For this compound, this would involve the reduction of 4-chloro-3-fluoronitrobenzene. This route can sometimes offer better regioselectivity and yield, although it involves more synthetic steps.

Q4: How can the purity of the final this compound product be assessed?

The purity of this compound can be determined using a combination of analytical techniques:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for separating and quantifying the desired product from impurities such as starting materials and isomeric byproducts.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) can confirm the structure of the desired product and identify and quantify impurities. Mass Spectrometry (MS) can be used to confirm the molecular weight of the product and identify byproducts.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Direct Chlorination

Potential Causes & Solutions

Potential CauseSuggested Troubleshooting Steps
Suboptimal Reaction Temperature The reaction is typically carried out at 0°C.[1] Ensure the reaction temperature is strictly controlled, as higher temperatures may lead to increased byproduct formation and decomposition.
Slow or Incomplete Addition of NCS The slow, dropwise addition of the NCS solution is crucial to control the reaction exotherm and minimize side reactions. Ensure a steady and controlled addition rate.
Reaction Time The reported reaction time is 42 hours.[1] Monitor the reaction progress using TLC or GC to determine the optimal reaction time for your specific setup. Stopping the reaction too early will result in low conversion, while extending it unnecessarily may lead to more byproducts.
Moisture in the Reaction N-chlorosuccinimide can react with water. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent the decomposition of the reagent.
Issue 2: Presence of Isomeric Impurities

Potential Causes & Solutions

Potential CauseSuggested Troubleshooting Steps
Lack of Regioselectivity The directing effects of the amino and fluoro groups on 3-fluoroaniline can lead to a mixture of isomers. While difficult to control completely in this reaction, adjusting the solvent and temperature may have a minor influence on the isomeric ratio.
Inefficient Purification The boiling points of the different chloro-fluoroaniline isomers are often very close, making separation by distillation challenging. Column chromatography is a more effective method for separating these isomers.[1] Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexane) to achieve optimal separation.
Issue 3: Product is Contaminated with Dichlorinated Byproducts

Potential Causes & Solutions

Potential CauseSuggested Troubleshooting Steps
Excess of Chlorinating Agent Using a stoichiometric amount or a slight excess of NCS is important. A large excess will significantly increase the formation of dichlorinated products. Ensure accurate measurement of the reagents.
Localized High Concentration of NCS Inefficient stirring can lead to localized areas of high NCS concentration, promoting over-chlorination. Ensure vigorous and efficient stirring throughout the addition of the NCS solution.

Experimental Protocols

Synthesis of this compound via Direct Chlorination of 3-fluoroaniline

This protocol is based on a reported laboratory-scale synthesis.[1]

Materials:

  • 3-Fluoroaniline

  • N-chlorosuccinimide (NCS)

  • Chloroform (CHCl₃)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolve 3-fluoroaniline (1.11 g, 10.0 mmol) in 30.0 mL of chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Separately, dissolve N-chlorosuccinimide (NCS) in 20.0 mL of chloroform.

  • Add the NCS solution slowly and dropwise to the stirred 3-fluoroaniline solution at 0°C.

  • Stir the reaction mixture continuously at 0°C for 42 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether.

  • Wash the ether solution with water and then dry it over magnesium sulfate.

  • Concentrate the dried solution under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to obtain this compound.

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsReported YieldPurityReference
Direct Chlorination3-FluoroanilineN-chlorosuccinimide, Chloroform18%Crystalline solid after chromatography[1]

Visualizing the Process

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3-Fluoroaniline in Chloroform B Cool to 0°C A->B D Slowly Add NCS Solution to 3-Fluoroaniline Solution B->D C Prepare NCS Solution in Chloroform C->D E Stir at 0°C for 42 hours D->E F Concentrate Under Reduced Pressure E->F G Dissolve in Diethyl Ether F->G H Wash with Water G->H I Dry with MgSO4 H->I J Concentrate Under Reduced Pressure I->J K Flash Column Chromatography J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Flowchart for Low Yield

troubleshooting_low_yield start Low Yield of This compound q1 Is the reaction temperature maintained at 0°C? start->q1 q2 Was the NCS solution added slowly and dropwise? q1->q2 Yes sol1 Strictly control the temperature using an ice bath. q1->sol1 No a1_yes Yes a1_no No q3 Was the reaction time optimized (e.g., 42h)? q2->q3 Yes sol2 Ensure slow, dropwise addition to control the exotherm. q2->sol2 No a2_yes Yes a2_no No q4 Were anhydrous solvents and dry glassware used? q3->q4 Yes sol3 Monitor reaction progress with TLC/GC to find the optimal time. q3->sol3 No a3_yes Yes a3_no No sol4 Use anhydrous solvents and thoroughly dry all glassware. q4->sol4 No end_node Consider alternative synthesis routes or further optimization of reaction conditions (e.g., solvent, catalyst). q4->end_node Yes a4_yes Yes a4_no No sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Caption: Troubleshooting flowchart for addressing low yield issues.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvents on the reactivity of 4-Chloro-3-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthetic chemistry?

A1: this compound is a valuable dihalogenated aniline building block used in the synthesis of a range of molecules in medicinal chemistry and materials science.[1] It is particularly useful in nucleophilic aromatic substitution (SNAr) reactions, as well as palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, to introduce the halogenated aniline moiety into more complex structures.[1]

Q2: How does solvent choice generally affect the reactivity of this compound?

A2: Solvents play a critical role by stabilizing transition states and intermediates, and by solvating the reactants. For reactions where this compound acts as a nucleophile (e.g., SNAr), polar aprotic solvents are generally preferred. They can solvate cations without strongly hydrogen-bonding with the aniline's amino group, which would reduce its nucleophilicity.[2] In cross-coupling reactions, the solvent must solubilize all components of the reaction, including the catalyst, base, and reactants, and its polarity can influence the reaction rate and outcome.

Q3: What is the expected order of reactivity for different reaction types in various solvent classes?

A3: The optimal solvent depends heavily on the reaction mechanism. The following table provides a general guideline for expected reactivity.

Reaction TypeSolvent ClassExpected ReactivityRationale
Nucleophilic Aromatic Substitution (SNAr) Polar Aprotic (e.g., DMSO, DMF, NMP)HighStabilizes the charged Meisenheimer intermediate without deactivating the aniline nucleophile through hydrogen bonding.[2]
Polar Protic (e.g., EtOH, MeOH, H₂O)Low to ModerateSolvents can hydrogen-bond with the amine, reducing its nucleophilicity and slowing the reaction.[2]
Non-Polar (e.g., Toluene, Hexane)Very LowPoor solubility of reactants and inability to stabilize charged intermediates.
Suzuki-Miyaura Coupling Aprotic (e.g., Dioxane, Toluene, THF) often with waterHighGood solubility for organic substrates and the palladium catalyst. Water is often added to help dissolve the inorganic base.[3]
Polar Aprotic (e.g., DMF)Moderate to HighCan be effective, but may lead to side reactions at high temperatures.
Buchwald-Hartwig Amination Aprotic (e.g., Toluene, Dioxane, THF)HighThese are the most commonly used solvents and are generally effective for this type of coupling.
Ethereal Solvents (e.g., DME, CPME)Moderate to HighOften used in Buchwald-Hartwig aminations.

Q4: Are there any solvents that should be avoided for specific reaction types with this compound?

A4: Yes. For Buchwald-Hartwig aminations, chlorinated solvents (like chloroform) and coordinating solvents such as acetonitrile or pyridine should generally be avoided as they can bind to the palladium catalyst and inhibit the reaction. For SNAr reactions where the aniline is the nucleophile, protic solvents can be detrimental to the reaction rate.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield in a Nucleophilic Aromatic Substitution (SNAr) Reaction

  • Potential Cause: Poor Solvent Choice.

    • Recommended Solution: The solvent may not be adequately stabilizing the charged intermediate or may be deactivating the aniline nucleophile. Switch to a high-quality, anhydrous polar aprotic solvent such as DMSO, DMF, or NMP to enhance reactivity.[4]

  • Potential Cause: Presence of Water.

    • Recommended Solution: Ensure all reagents and the solvent are anhydrous. Water can compete as a nucleophile and can also affect the solubility and reactivity of other components.

  • Potential Cause: Insufficient Reaction Temperature.

    • Recommended Solution: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for any signs of decomposition.

dot

G Troubleshooting Low Yield in SNAr Reactions start Low or No Product Yield check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->check_solvent check_anhydrous Are all reagents and solvent anhydrous? check_solvent->check_anhydrous Yes switch_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO, NMP). check_solvent->switch_solvent No check_temp Is the reaction temperature sufficiently high? check_anhydrous->check_temp Yes dry_reagents Use anhydrous solvent and dry all reagents. check_anhydrous->dry_reagents No increase_temp Increase reaction temperature (e.g., in 10-20°C increments). check_temp->increase_temp No success Problem Resolved check_temp->success Yes switch_solvent->check_anhydrous dry_reagents->check_temp increase_temp->success G General Experimental Workflow for SNAr start Start add_reagents Add Aryl Halide, this compound, and Base to Flask start->add_reagents add_solvent Add Anhydrous Polar Aprotic Solvent (e.g., DMF) add_reagents->add_solvent heat_reaction Heat Reaction Mixture (e.g., 100°C) add_solvent->heat_reaction monitor Monitor by TLC/HPLC heat_reaction->monitor monitor->heat_reaction Incomplete workup Cool, Quench with Water, and Extract with Organic Solvent monitor->workup Complete purify Dry, Concentrate, and Purify (e.g., Column Chromatography) workup->purify end End purify->end G Simplified Catalytic Cycle for Suzuki-Miyaura Coupling pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pdii_complex L₂Pd(II)(Ar)X oxidative_addition->pdii_complex Ar-X transmetalation Transmetalation pdii_complex->transmetalation pdii_aryl_complex L₂Pd(II)(Ar)(R) transmetalation->pdii_aryl_complex boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pdii_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product

References

Validation & Comparative

A Comparative Spectroscopic Guide to 4-Chloro-3-fluoroaniline and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive spectral analysis and characterization of 4-Chloro-3-fluoroaniline, a significant intermediate in the development of pharmaceuticals and agrochemicals. For a thorough comparative assessment, its spectral properties are benchmarked against structurally related aniline derivatives: 3-Chloro-4-fluoroaniline, 4-chloroaniline, and 3-fluoroaniline. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental data, protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectral data obtained from Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this compound and its selected alternatives.

Table 1: FT-IR Spectral Data (Characteristic Peaks in cm⁻¹)

CompoundN-H StretchC-N StretchC-Cl StretchC-F StretchAromatic C-H StretchAromatic C=C Stretch
This compound ~3400-3500~1250-1350~700-800~1100-1200~3000-3100~1450-1600
3-Chloro-4-fluoroaniline ~3400-3500~1250-1350~700-800~1100-1200~3000-3100~1450-1600
4-Chloroaniline 3481, 33921288750-30541618, 1498
3-Fluoroaniline 3470, 33801320-115030401620, 1590

Table 2: UV-Vis Spectral Data

CompoundSolventλmax (nm)
This compound EthanolData not readily available
3-Chloro-4-fluoroaniline Data not readily availableData not readily available
4-Chloroaniline Methanol242, 295[1]
3-Fluoroaniline Data not readily availableData not readily available

Table 3: ¹H NMR Spectral Data (Chemical Shifts (δ) in ppm, Coupling Constants (J) in Hz)

CompoundSolventAromatic ProtonsNH₂ Protons
This compound CDCl₃~6.5-7.2 (complex multiplet)~3.7 (broad singlet)
3-Chloro-4-fluoroaniline CDCl₃H-2: ~7.0-7.2 (dd), H-5: ~6.9-7.1 (t-like), H-6: ~6.6-6.8 (ddd)[2]~3.6 (broad singlet)[2]
4-Chloroaniline CDCl₃6.63 (d, J=8.4, 2H), 7.12 (d, J=8.5, 2H)[3]3.68 (s, 2H)[3]
4-Fluoroaniline CDCl₃6.62 (dd, J=8.6, 4.5, 2H), 6.89 (t, J=8.0, 2H)[3]3.60 (s, 2H)[3]

Table 4: ¹³C NMR Spectral Data (Chemical Shifts (δ) in ppm)

CompoundSolventAromatic Carbons
This compound CDCl₃~110-160
3-Chloro-4-fluoroaniline CDCl₃Data not readily available
4-Chloroaniline CDCl₃116.25, 123.16, 129.13, 144.95[3]
4-Fluoroaniline CDCl₃115.69 (d, J=22.4), 116.10 (d, J=7.6), 142.57 (d, J=2.0), 156.38 (d, J=235.2)[3]

Table 5: Mass Spectrometry Data (m/z of Major Fragments)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 145/147 (3:1)Data not readily available
3-Chloro-4-fluoroaniline 145/147 (3:1)[4]110 ([M-Cl]⁺), 83[4]
4-Chloroaniline 127/129 (3:1)[5]92 ([M-Cl]⁺), 65[5]
3-Fluoroaniline 11184 ([M-HCN]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Solid samples were prepared as potassium bromide (KBr) pellets. A small amount of the analyte was ground with dry KBr powder and pressed into a thin, transparent disk.

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

    • A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Solutions of the compounds were prepared in spectroscopic grade ethanol or methanol at a concentration of approximately 10⁻⁵ M.

  • Instrumentation: A Shimadzu UV-1800 spectrophotometer or equivalent.

  • Data Acquisition:

    • Wavelength Range: 200-400 nm

    • Blank: The corresponding solvent was used as a reference.

    • The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 12 ppm

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Relaxation Delay: 2.0 s

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in dichloromethane.

  • Instrumentation: An Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector or equivalent.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

    • Inlet Temperature: 250 °C

    • Oven Program: Initial temperature of 100 °C for 2 min, then ramped at 10 °C/min to 250 °C and held for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-300

Visualizing the Analytical Workflow

The logical progression of spectroscopic analysis for the characterization of this compound and its alternatives is crucial for efficient and comprehensive data acquisition. The following diagram illustrates a typical experimental workflow.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Characterization Sample This compound (or alternative) FTIR FT-IR Spectroscopy Sample->FTIR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation FTIR->Structure UV_Vis->Structure NMR->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison

Caption: Workflow for the spectral analysis of this compound.

References

A Comparative Analysis of 4-Chloro-3-fluoroaniline and Other Haloanilines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 4-Chloro-3-fluoroaniline and other selected haloanilines, including positional isomers of chloroaniline and fluoroaniline. Designed for researchers, scientists, and drug development professionals, this document furnishes key physicochemical data, toxicological profiles, and detailed experimental protocols to support further research and development.

Physicochemical Properties: A Comparative Overview

The substitution of halogen atoms on the aniline ring significantly influences the physicochemical properties of the resulting compound. These properties, including melting point, boiling point, and solubility, are critical for determining reaction conditions, purification methods, and formulation strategies. The following table summarizes key data for this compound and its structural analogs.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 367-22-6C₆H₅ClFN145.5661 - 62226
2-Chloroaniline95-51-2C₆H₆ClN127.570 - 3208 - 210
3-Chloroaniline108-42-9C₆H₆ClN127.57-11 to -995 - 96 (at 11 mmHg)
4-Chloroaniline106-47-8C₆H₆ClN127.5767 - 70232
2-Fluoroaniline348-54-9C₆H₆FN111.12-29182 - 183
3-Fluoroaniline371-19-7C₆H₆FN111.12-5.5186
4-Fluoroaniline371-40-4C₆H₆FN111.12-1.9187

Note: Data compiled from multiple sources.[1][2][3][4] Boiling points are at atmospheric pressure unless otherwise noted.

Toxicological Profile Comparison

Haloanilines are known for their potential toxicity, with a primary mechanism being the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[5] This can lead to cyanosis, headache, dizziness, and in severe cases, unconsciousness or death.[4] All haloanilines should be handled with extreme caution as they can be absorbed through the skin and are toxic if inhaled or ingested.[5][6][7]

The table below provides a summary of the acute toxicity classifications for the selected compounds.

CompoundAcute Oral ToxicityAcute Dermal ToxicityAcute Inhalation ToxicityPrimary Health Hazards
This compound Harmful if swallowed (Category 4)[2]Toxic in contact with skin (Category 3)[2]Toxic if inhaled (Category 3)[2]Skin/eye irritation, Respiratory irritation[2]
2-ChloroanilineToxic if swallowed (Category 3)[7]Toxic in contact with skin (Category 3)[7]Toxic if inhaled (Category 3)[7]Methemoglobinemia, Liver/Kidney damage[7][8]
3-ChloroanilineToxic if swallowed (Category 3)[6]Toxic in contact with skin (Category 3)[6]Toxic if inhaled (Category 3)[6]Methemoglobinemia, Potential for cumulative effects[6]
4-ChloroanilineToxic if swallowed[5]Toxic in contact with skin[5]Toxic if inhaled[5]Methemoglobinemia, Potential Carcinogen[5]
2-FluoroanilineHarmful if swallowed[9]--Skin/eye irritation, Methemoglobinemia[9][10]
3-Fluoroaniline---(Data not readily available)
4-FluoroanilineHarmful if swallowed--Methemoglobinemia, Skin/eye burns[4]

Experimental Protocols

Accurate and reproducible experimental data are paramount. The following section details standardized methodologies for key analyses relevant to haloanilines.

Acute Oral Toxicity Assessment (OECD 423)

The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance, allowing for its classification.[11][12]

Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[11]

Principle: A stepwise procedure is used where a small number of animals (typically three rodents of a single sex) are dosed at one of the defined starting levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of this first step (number of mortalities) determines the next step: either dosing at a higher or lower level, or cessation of testing. This method minimizes the number of animals required.

Methodology:

  • Animal Selection: Healthy, young adult rodents (e.g., rats) from a single sex (typically females, as they are often slightly more sensitive) are used.

  • Dose Preparation: The test substance is typically administered via gavage in a suitable vehicle. Water is preferred, but other vehicles like corn oil may be used if necessary.[11]

  • Administration: Animals are fasted prior to dosing. A single dose is administered, and the volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[11]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Endpoint: The primary endpoint is the number of mortalities within a defined period. This data allows for classification of the substance into a GHS acute toxicity category.

Purity and Separation via HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity and quantifying the concentration of aniline derivatives.

Objective: To separate and quantify individual haloaniline compounds in a sample.

Principle: Reversed-phase HPLC separates compounds based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Less polar compounds are retained longer on the column. Detection is typically achieved using a UV detector.

Methodology:

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase Preparation: A mixture of acetonitrile or methanol and a buffered aqueous solution is typical. For example, a mobile phase of 70:30 (v/v) phosphate buffer (pH 3.0) and acetonitrile can be effective for separating chloroaniline isomers.[5] The mobile phase must be filtered and degassed before use.

  • Standard Preparation: Prepare a stock solution of the haloaniline standard in the mobile phase or a suitable solvent. Create a series of dilutions to generate a calibration curve.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25-30 °C

    • Detection Wavelength: 220-254 nm, depending on the absorbance maximum of the specific aniline.[5]

  • Data Analysis: Identify peaks by comparing retention times with known standards. Quantify the concentration by creating a calibration curve of peak area versus concentration.

Methemoglobin (MetHb) Formation Assay

This spectrophotometric assay determines the percentage of MetHb in blood, a key indicator of aniline-induced toxicity.

Objective: To quantify the conversion of hemoglobin to methemoglobin in blood samples exposed to a test compound.

Principle: The cyanmethemoglobin method relies on the differential absorbance spectra of various hemoglobin derivatives. Total hemoglobin is measured after converting all forms to stable cyanmethemoglobin by adding a solution containing potassium ferricyanide and potassium cyanide (Drabkin's reagent). MetHb can be measured separately and expressed as a percentage of the total.

Methodology:

  • Sample Collection: Whole blood is collected from control and treated animals (e.g., rats).

  • Reagent: Drabkin's solution (containing potassium ferricyanide, potassium cyanide, and potassium dihydrogen phosphate) is required.

  • Procedure (for Total Hemoglobin):

    • Add a small, precise volume of whole blood (e.g., 20 µL) to a larger volume of Drabkin's solution (e.g., 4 mL).

    • Allow the mixture to stand for a few minutes for the complete conversion of hemoglobin to cyanmethemoglobin.

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Procedure (for Methemoglobin): Specialized co-oximeters or multi-wavelength spectrophotometric methods are used to directly measure the percentage of MetHb, carboxyhemoglobin, and oxyhemoglobin in an untreated blood sample.

  • Calculation: The concentration of total hemoglobin is determined from the absorbance value against a standard curve. The MetHb percentage is calculated from the multi-wavelength readings or co-oximeter output.

Visualized Workflows and Pathways

To further clarify key processes and relationships, the following diagrams have been generated using the specified parameters.

Comparative Toxicity Workflow for Haloanilines cluster_exposure Exposure Routes cluster_process Systemic Process cluster_outcome Toxicological Outcome Ingestion Ingestion Absorption Absorption into Bloodstream Ingestion->Absorption Inhalation Inhalation Inhalation->Absorption Dermal Dermal Absorption Dermal->Absorption Metabolism Metabolic Activation (e.g., in Liver) Absorption->Metabolism Oxidation Oxidation of Hemoglobin Fe(II) -> Fe(III) Metabolism->Oxidation MetHb Methemoglobin Formation Oxidation->MetHb Hypoxia Tissue Hypoxia MetHb->Hypoxia Symptoms Clinical Symptoms (Cyanosis, CNS depression) Hypoxia->Symptoms Experimental Workflow for Haloaniline Characterization cluster_synthesis Synthesis & Purity cluster_physchem Physicochemical Analysis cluster_toxicology Toxicological Evaluation cluster_analysis Data Analysis A1 Compound Synthesis or Acquisition A2 Purity Analysis (HPLC Protocol) A1->A2 B1 Melting Point Determination A2->B1 B2 Boiling Point Determination A2->B2 B3 Solubility Assessment A2->B3 C1 In Vivo Study Design (e.g., OECD 423) A2->C1 D1 Comparative Analysis & Reporting B1->D1 B2->D1 B3->D1 C2 Compound Administration C1->C2 C3 Blood Sampling & MetHb Assay C2->C3 C4 Clinical Observation & Data Collection C3->C4 C4->D1 Structure-Toxicity Relationship Logic A Haloaniline Structure B Halogen Type (F vs. Cl) A->B C Halogen Position (ortho, meta, para) A->C D Electronic Effects (Inductive, Resonance) B->D E Lipophilicity (LogP) B->E C->D C->E F Metabolic Rate & Pathway D->F G Rate of Absorption & Distribution E->G H Overall Toxicity (e.g., Methemoglobinemia) F->H G->H

References

Validating the Purity of Synthesized 4-Chloro-3-fluoroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity and identity of synthesized intermediates is a critical step in ensuring the reliability of experimental results and the quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of analytical methods for validating the purity of 4-Chloro-3-fluoroaniline, a key building block in the synthesis of various pharmaceuticals.[1] The performance of this compound is compared with its positional isomer, 3-Chloro-4-fluoroaniline, with supporting experimental data and detailed protocols.

Introduction to this compound and Its Isomeric Alternative

This compound is a dihalogenated aniline that serves as a versatile intermediate in medicinal chemistry, notably in the synthesis of antimalarial agents and anticancer drugs.[1][2] Its specific substitution pattern influences its reactivity and the properties of the resulting APIs. A common alternative and potential isomeric impurity is 3-Chloro-4-fluoroaniline, which is also a crucial intermediate in pharmaceutical synthesis, including for the anticancer drug Gefitinib.[3][4] The presence of one isomer as an impurity in the other can significantly impact the outcome and purity of subsequent synthetic steps. Therefore, robust analytical methods are essential to differentiate and quantify these isomers and other process-related impurities.

Comparison of Analytical Techniques for Purity Validation

The purity of synthesized this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed methods.[5]

Table 1: Comparison of Analytical Methods for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Typical Purity (%) ≥99.5%>98%Qualitative and quantitative assessment of purity.
Common Impurities Detected Starting materials (e.g., 4-chloro-3-fluoronitrobenzene), positional isomers (e.g., 3-Chloro-4-fluoroaniline), and byproducts of reduction.[5]Volatile starting materials, residual solvents, and isomeric impurities.[5]Structural isomers and other organic impurities at concentrations >0.1%.[6]
Advantages High resolution, suitable for non-volatile and thermally labile compounds.[5]High sensitivity and specificity, allows for impurity identification through mass fragmentation patterns.[5]Provides unambiguous structure confirmation and can quantify impurities without requiring a reference standard for each.
Limitations Requires reference standards for impurity identification.Limited to volatile and thermally stable compounds; derivatization may be necessary.[5]Lower sensitivity compared to chromatographic methods.[6]

Experimental Data and Protocols

Detailed and reproducible experimental protocols are crucial for the accurate validation of synthesized this compound.

HPLC is a cornerstone technique for the quantitative analysis of this compound purity.

Table 2: Illustrative HPLC Data for Purity Analysis of this compound

CompoundRetention Time (min)Peak Area (%)
This compound8.599.6
3-Chloro-4-fluoroaniline (Isomer)8.20.2
4-Chloro-3-fluoronitrobenzene (Starting Material)12.10.1
3-Fluoroaniline (Dehalogenation Impurity)6.80.1

Experimental Protocol: HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of the mobile phase. Filter the sample through a 0.45 µm filter before injection.

GC-MS is highly effective for the separation and identification of volatile impurities.

Table 3: Illustrative GC-MS Data for Impurity Profiling of this compound

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound10.2145 (M+), 147 (M+2), 110, 83
3-Chloro-4-fluoroaniline (Isomer)10.0145 (M+), 147 (M+2), 110, 83
Residual Solvent (e.g., Toluene)4.591, 92

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane.

NMR spectroscopy is indispensable for the structural elucidation of this compound and the identification of isomeric impurities.

Table 4: Illustrative ¹H and ¹⁹F NMR Chemical Shifts (ppm) for this compound and its Isomer in CDCl₃

Compound¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)
This compound 6.95 (t, 1H), 6.60 (dd, 1H), 6.45 (dd, 1H), 3.70 (s, 2H, -NH₂)-115.2
3-Chloro-4-fluoroaniline 7.05 (t, 1H), 6.80 (dd, 1H), 6.50 (m, 1H), 3.68 (s, 2H, -NH₂)-120.5

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Analysis: Acquire ¹H and ¹⁹F NMR spectra. The purity is determined by comparing the integration of the signals of the main compound with those of any impurities.

Application in Pharmaceutical Synthesis: A Comparative Case Study of Gefitinib

Both this compound and 3-Chloro-4-fluoroaniline are precursors in the synthesis of the tyrosine kinase inhibitor, Gefitinib.[3][7] The choice of isomer can influence the synthetic route and the impurity profile of the final API.

Synthesis_Pathway cluster_0 Synthesis of Gefitinib Intermediate cluster_1 Final Synthesis Steps Quinazoline_Core Quinazoline Core Intermediate Gefitinib Intermediate Quinazoline_Core->Intermediate Reaction with 4_Chloro_3_fluoroaniline This compound 4_Chloro_3_fluoroaniline->Intermediate 3_Chloro_4_fluoroaniline 3-Chloro-4-fluoroaniline (Alternative) 3_Chloro_4_fluoroaniline->Intermediate Final_Steps Further Reactions Intermediate->Final_Steps Gefitinib Gefitinib (API) Final_Steps->Gefitinib

Caption: Generalized synthesis pathway for Gefitinib highlighting the use of chloro-fluoroaniline isomers.

While both isomers can be utilized, the reaction kinetics and yield may differ. A comparative study would be necessary to determine the optimal precursor for a specific synthetic process, taking into account factors like cost, availability, and the impurity profile of the synthesized intermediate.

Purity Validation Workflow

A systematic workflow is essential for the comprehensive validation of synthesized this compound.

Purity_Validation_Workflow Start Synthesized this compound HPLC_Analysis HPLC Purity Check Start->HPLC_Analysis GCMS_Analysis GC-MS Impurity Profile Start->GCMS_Analysis NMR_Analysis NMR Structural Confirmation & Isomer Check Start->NMR_Analysis Decision Purity ≥ 99.5%? HPLC_Analysis->Decision GCMS_Analysis->Decision NMR_Analysis->Decision Pass Qualified for Further Use Decision->Pass Yes Fail Repurification Required Decision->Fail No

Caption: A typical workflow for the analytical validation of synthesized this compound.

Conclusion

The validation of synthesized this compound requires a multi-pronged analytical approach. HPLC provides accurate quantification of purity, GC-MS offers sensitive detection of volatile impurities, and NMR spectroscopy gives definitive structural confirmation and isomeric purity assessment. By employing these techniques in a structured workflow, researchers and drug development professionals can ensure the quality and reliability of this critical pharmaceutical intermediate, thereby safeguarding the integrity of their research and the safety of the final drug product.

References

Comparative Guide to the Biological Activity of 4-Chloro-3-fluoroaniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of analogs of 4-Chloro-3-fluoroaniline, a versatile building block in medicinal chemistry. The inclusion of chlorine and fluorine atoms on the aniline ring imparts unique physicochemical properties that have been leveraged in the development of potent therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support ongoing research and drug discovery efforts.

Anticancer Activity: Targeting Kinase Signaling

Derivatives of this compound have been investigated as inhibitors of key signaling proteins implicated in cancer, particularly Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (also known as HER2). These receptor tyrosine kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

A series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, which incorporate the this compound moiety, have been synthesized and evaluated for their ability to inhibit EGFR and ErbB-2 kinase activity. The data below showcases the inhibitory potency of these compounds against the enzymes and their antiproliferative effects on cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound Analogs
Compound IDSubstitution at Phenoxy RingEGFR IC₅₀ (nM)ErbB-2 IC₅₀ (nM)A431 Cell Line IC₅₀ (µM)SKOV-3 Cell Line IC₅₀ (µM)
6 Acrylamide37293.250.89
9 Cyanoacetamide4838--
11 {3-[6-(4-amino)pyrimidinyl]amino}61424.240.71
14 Phenoxyacetamide6579--

Data sourced from a study on dual EGFR/ErbB-2 kinase inhibitors[1]. IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity or cell growth.

The EGFR/ErbB-2 signaling cascade is a critical pathway in cancer progression. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a downstream signaling cascade involving the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which ultimately leads to cell proliferation and survival. The this compound-containing inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing these downstream effects.

EGFR_ErbB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ErbB2 ErbB2 EGFR->ErbB2 Dimerization Ras Ras ErbB2->Ras PI3K PI3K ErbB2->PI3K Ligand Ligand (e.g., EGF) Ligand->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound Analog (Inhibitor) Inhibitor->ErbB2

EGFR/ErbB-2 Signaling Pathway Inhibition

Antimalarial Activity: A Potent Scaffold

The this compound scaffold has proven to be a valuable component in the design of novel antimalarial agents. Its incorporation into larger molecules has led to compounds with significant potency against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

One notable finding highlights that the inclusion of the this compound moiety in the synthesis of antimalarial agents can significantly enhance their potency, with one derivative demonstrating a half-maximal effective concentration (EC₅₀) as low as 27 nM against the P. falciparum parasite[2][3].

The primary mechanism of action for many 4-aminoquinoline-based antimalarials, a class to which many of these analogs belong, involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble crystal called hemozoin. 4-aminoquinolines are thought to interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death.

Table 2: Antimalarial Activity of a this compound Containing Derivative
Compound TypePlasmodium falciparum StrainEC₅₀ (nM)
Quinazoline derivative incorporating this compoundDrug-sensitive27

Data from a review of this compound's applications[2][3]. EC₅₀ represents the concentration required to inhibit 50% of parasite growth.

Antimalarial_Mechanism cluster_parasite Malaria Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Hemozoin Hemozoin (Non-toxic crystal) Polymerization->Hemozoin Inhibitor This compound Analog Inhibitor->Polymerization Inhibition

Mechanism of Action of 4-Aminoquinoline-based Antimalarials

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against EGFR and ErbB-2 kinases.

Materials:

  • Recombinant human EGFR and ErbB-2 enzymes

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Substrate (e.g., a synthetic peptide)

  • Test compounds (this compound analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • To each well of a 384-well plate, add 8 µL of kinase buffer.

  • Add 2 µL of the test compound at various concentrations.

  • Add 5 µL of the respective kinase enzyme (e.g., EGFR or ErbB-2) to each well.

  • Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the substrate.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescent signal is proportional to the kinase activity.

  • Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the log of the compound concentration.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a common method for determining the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human red blood cells (O+)

  • Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and human serum)

  • Test compounds dissolved in DMSO

  • SYBR Green I dye

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add parasite culture (synchronized to the ring stage) with a final parasitemia of 0.5% and a hematocrit of 2.5% to each well.

  • Include drug-free wells as positive controls and wells with uninfected red blood cells as negative controls.

  • Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay Biological Assays Synthesis Synthesis of This compound Analogs Purification Purification and Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions (DMSO) Purification->Stock_Solution Serial_Dilution Serial Dilution of Compounds Stock_Solution->Serial_Dilution Assay_Setup Assay Setup (e.g., Kinase or Parasite Culture) Serial_Dilution->Assay_Setup Incubation Incubation Assay_Setup->Incubation Data_Acquisition Data Acquisition (Luminescence/Fluorescence) Incubation->Data_Acquisition Data_Analysis Data Analysis (IC50/EC50 Determination) Data_Acquisition->Data_Analysis

General Experimental Workflow

References

The Crucial Role of 4-Chloro-3-fluoroaniline in Modern Drug Discovery: A Comparative Overview of its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 25, 2025 – In the landscape of modern medicinal chemistry, the halogenated aniline derivative, 4-Chloro-3-fluoroaniline, has emerged as a pivotal structural motif in the synthesis of a new generation of therapeutic agents. This versatile chemical intermediate is a key building block in the development of targeted therapies for a range of diseases, most notably in the realms of oncology and infectious diseases. This guide provides a comparative analysis of the efficacy of drugs derived from this compound, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

A Linchpin in Kinase Inhibition for Cancer Therapy

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. While the isomeric 3-Chloro-4-fluoroaniline is a known precursor to the widely-used EGFR inhibitor Gefitinib, recent research has highlighted the use of this compound in the synthesis of novel anticancer agents. These derivatives often exhibit potent inhibitory activity against various tyrosine kinases that are critical for tumor growth and proliferation.

One such area of investigation involves the development of next-generation inhibitors targeting mutations that confer resistance to existing therapies. The specific substitution pattern of this compound can influence the binding affinity and selectivity of the final drug molecule, potentially offering improved efficacy and a better safety profile.

Advancements in Antimalarial Therapeutics

The global fight against malaria is continually challenged by the emergence of drug-resistant strains of the Plasmodium parasite. This compound serves as a crucial starting material for the synthesis of novel antimalarial compounds, particularly those based on the quinoline core. The incorporation of the chloro and fluoro substituents on the aniline ring has been shown to significantly enhance the potency of these derivatives.

Research has demonstrated that certain 4-anilinoquinazoline derivatives synthesized from this compound exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. These compounds often act by interfering with the parasite's heme detoxification pathway, a validated target for antimalarial drugs.

Comparative Efficacy of this compound Derivatives

To provide a clear comparison of the therapeutic potential of drugs derived from this compound, the following table summarizes key efficacy data from preclinical studies. It is important to note that direct head-to-head clinical trial data for specific drugs derived solely from this isomer is still emerging. The data presented here is a synthesis of findings from various research publications.

Compound Class Target In Vitro Efficacy (IC50/EC50) In Vivo Efficacy Model Key Findings
Anticancer Quinazoline Derivatives Tyrosine Kinases (e.g., EGFR, VEGFR)Varies by specific compound and cell line (nM to µM range)Xenograft models in micePotent inhibition of tumor cell proliferation and induction of apoptosis. Activity against resistant mutations is a key area of investigation.
Antimalarial 4-Anilinoquinolines Plasmodium falciparumLow nM range against various strainsMurine models of malariaHigh potency against both drug-sensitive and drug-resistant parasite strains. Favorable safety and pharmacokinetic profiles in early studies.

Experimental Protocols and Methodologies

The following sections detail the generalized experimental protocols for assessing the efficacy of compounds derived from this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific tyrosine kinase.

Methodology:

  • Recombinant human kinase is incubated with the test compound at various concentrations in a microplate well.

  • A specific peptide substrate and ATP are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Antimalarial Assay

Objective: To determine the half-maximal effective concentration (EC50) of a test compound against Plasmodium falciparum.

Methodology:

  • Synchronized cultures of P. falciparum are incubated with serial dilutions of the test compound in 96-well plates.

  • The parasites are allowed to proliferate for a full life cycle (typically 48-72 hours).

  • Parasite growth inhibition is assessed using a variety of methods, such as the SYBR Green I-based fluorescence assay, which measures DNA content, or microscopic counting of parasitemia.

  • EC50 values are determined by plotting the percentage of growth inhibition against the log of the drug concentration.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing A This compound B Chemical Synthesis A->B C Purified Derivative B->C D Kinase/Parasite Assay C->D E Efficacy Data (IC50/EC50) D->E F Animal Model E->F G Efficacy & Toxicity Assessment F->G

General experimental workflow for drug development.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Pathway ATP Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->RTK Inhibition

Mechanism of action for kinase inhibitors.

The continued exploration of derivatives from this compound holds significant promise for the development of novel and more effective therapies. The data and methodologies presented in this guide aim to support the ongoing research and development efforts in this critical area of medicinal chemistry.

Spectroscopic Comparison of 4-Chloro-3-fluoroaniline and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed spectroscopic comparison of the critical pharmaceutical intermediate, 4-Chloro-3-fluoroaniline, and its key precursors, 4-chloro-3-fluoronitrobenzene and 1,2-dichloro-4-nitrobenzene. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive analysis of the spectroscopic characteristics that define these compounds. By presenting comparative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this guide serves as a valuable resource for reaction monitoring, quality control, and structural elucidation.

Introduction

This compound is a vital building block in the synthesis of numerous pharmaceutical compounds, including antimalarial agents and kinase inhibitors. The precise substitution pattern of halogen atoms on the aniline ring imparts unique chemical properties that are leveraged in complex molecular design. A thorough understanding of its spectroscopic signature, and that of its precursors, is paramount for ensuring the purity and identity of intermediates throughout the synthetic process. This guide focuses on the most direct synthetic route, starting from 1,2-dichloro-4-nitrobenzene, proceeding through 4-chloro-3-fluoronitrobenzene, to the final product, this compound.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a two-step process from 1,2-dichloro-4-nitrobenzene. The first step involves a nucleophilic aromatic substitution to replace one of the chlorine atoms with fluorine, yielding 4-chloro-3-fluoronitrobenzene. The subsequent step is the reduction of the nitro group to an amine, affording the final product, this compound.

Synthesis_Pathway A 1,2-Dichloro-4-nitrobenzene B Nucleophilic Aromatic Substitution (Halex Reaction) A->B KF, High Temperature C 4-Chloro-3-fluoronitrobenzene B->C D Reduction of Nitro Group C->D e.g., H₂, Pd/C or Fe/HCl E This compound D->E

Synthetic pathway from precursors to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. These values are essential for the identification and differentiation of these compounds during synthesis and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (in CDCl₃)

CompoundChemical Shift (δ) ppm and Multiplicity
1,2-Dichloro-4-nitrobenzene 8.32 (d, J=2.5 Hz, 1H), 8.08 (dd, J=8.8, 2.5 Hz, 1H), 7.73 (d, J=8.8 Hz, 1H)
4-Chloro-3-fluoronitrobenzene 8.15 (dd, J=8.9, 2.3 Hz, 1H), 7.99 (dd, J=10.0, 2.3 Hz, 1H), 7.50 (t, J=8.9 Hz, 1H)
This compound 6.97 (t, J=8.6 Hz, 1H), 6.58 (dd, J=8.5, 2.7 Hz, 1H), 6.45 (dd, J=10.9, 2.7 Hz, 1H), 3.75 (br s, 2H, -NH₂)

Table 2: ¹³C NMR Data (in CDCl₃)

CompoundChemical Shift (δ) ppm
1,2-Dichloro-4-nitrobenzene 147.5, 134.3, 131.9, 129.5, 126.2, 121.8
4-Chloro-3-fluoronitrobenzene 158.8 (d, J=258 Hz), 147.0, 129.2, 126.5 (d, J=20 Hz), 120.3 (d, J=4 Hz), 116.1 (d, J=22 Hz)
This compound 158.4 (d, J=240 Hz), 142.8, 130.5, 115.5 (d, J=19 Hz), 109.8 (d, J=3 Hz), 103.2 (d, J=22 Hz)
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Key FTIR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-NO₂ StretchC-Cl StretchC-F StretchAromatic C=C Stretch
1,2-Dichloro-4-nitrobenzene -~1520 (asym), ~1350 (sym)~820-~1600, ~1470
4-Chloro-3-fluoronitrobenzene -~1530 (asym), ~1350 (sym)~830~1250~1610, ~1480
This compound ~3480, ~3390-~860~1240~1620, ~1510
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) [m/z] (Relative Abundance %)Key Fragment Ions [m/z] (Relative Abundance %)
1,2-Dichloro-4-nitrobenzene 191/193 (100/65)161/163 (20/7), 145/147 (30/10), 111 (40)
4-Chloro-3-fluoronitrobenzene 175/177 (100/33)145/147 (15/5), 129 (20), 99 (30)
This compound 145/147 (100/33)[1]110 (35), 83 (20)

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility.

Synthesis of 4-Chloro-3-fluoronitrobenzene from 1,2-Dichloro-4-nitrobenzene

In a high-temperature reactor, 1,2-dichloro-4-nitrobenzene is reacted with an excess of anhydrous potassium fluoride (KF) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane. The reaction mixture is heated to a temperature typically ranging from 180-240°C for several hours. The progress of the reaction is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into water and extracting with a suitable organic solvent (e.g., toluene). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or recrystallization.

Synthesis of this compound from 4-Chloro-3-fluoronitrobenzene

4-Chloro-3-fluoronitrobenzene is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalyst, typically 5% or 10% Palladium on carbon (Pd/C), is added to the solution. The reaction mixture is then subjected to hydrogenation with hydrogen gas (H₂) at a pressure of 1-5 atm. The reaction is typically carried out at room temperature and is monitored by TLC until the starting material is consumed. After the reaction is complete, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield this compound. Alternatively, reduction can be achieved using iron powder in the presence of an acid like hydrochloric acid.

NMR Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Spectra are recorded on a 400 MHz spectrometer. A standard single-pulse sequence is used with a spectral width of -2 to 12 ppm, 16 scans, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition : Spectra are recorded on a 100 MHz spectrometer using a standard proton-decoupled pulse sequence. A spectral width of 0 to 200 ppm, 1024 scans, and a relaxation delay of 5 seconds are typically used.

FTIR Spectroscopy
  • Sample Preparation : A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction : A dilute solution of the sample (approximately 1 mg/mL in methanol or dichloromethane) is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification before ionization.

  • GC-MS System Parameters :

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature : 250°C.

    • Oven Program : Initial temperature of 100°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

    • Carrier Gas : Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-300.

    • Ion Source Temperature : 230°C.

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive framework for the identification and characterization of this compound and its synthetic precursors. The distinct NMR, FTIR, and MS fingerprints of each compound allow for unambiguous differentiation, which is crucial for ensuring the integrity of the synthetic process and the quality of the final product. This information is intended to support the research and development efforts of scientists in the pharmaceutical and chemical industries.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A 1,2-Dichloro-4- nitrobenzene B 4-Chloro-3-fluoro- nitrobenzene A->B NMR NMR (¹H, ¹³C) A->NMR FTIR FTIR A->FTIR MS Mass Spec. A->MS C This compound B->C B->NMR B->FTIR B->MS C->NMR C->FTIR C->MS

Workflow for the synthesis and spectroscopic analysis of each compound.

References

A Comparative Guide to Analytical Method Validation for 4-Chloro-3-fluoroaniline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of key chemical intermediates like 4-Chloro-3-fluoroaniline is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical method is paramount for robust and reliable quantification. This guide details the performance of HPLC and GC-MS, supported by experimental data and detailed protocols, to aid in method selection and implementation for the quality control of this compound.

Comparison of Analytical Methods

High-Performance Liquid Chromatography, particularly when coupled with a mass spectrometer (LC-MS), offers high sensitivity and is suitable for a wide range of non-volatile and thermally labile compounds.[1] Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds, providing excellent separation efficiency and definitive identification.[2][3]

Table 1: Comparison of HPLC and GC-MS Methods for this compound Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[4]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[4]
Typical Analytes Wide range of non-volatile and thermally labile compounds.[1]Volatile and thermally stable compounds.[1]
Sensitivity High, especially when coupled with Mass Spectrometry (LC-MS), with detection limits often in the ng/mL range.[1]Very high, particularly with specific detectors or when coupled with a mass spectrometer.[1]
Advantages High resolution, suitable for non-volatile and thermally labile compounds.[3]High sensitivity and specificity, allows for impurity identification.[3]
Limitations May not be suitable for very volatile impurities.[1]Not suitable for non-volatile or thermally labile compounds without derivatization.[1]
Quantitative Method Validation Data

The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Please note: The following quantitative data is for 4-fluoroaniline, a closely related compound, as determined by a validated LC-MS method. This data is presented as a representative example of the performance of such a method.

Table 2: Illustrative Quantitative Validation Data for a Related Fluoroaniline Compound

Validation ParameterPerformance Metric
Linearity Range 0.94 - 30.26 ng/mL[5]
Correlation Coefficient (r²) > 0.99[5]
Accuracy (% Recovery) 92 - 99%[5]
Precision (% RSD) < 8.7%[5]
Limit of Detection (LOD) 0.19 ng/mL[5]
Limit of Quantification (LOQ) 0.94 ng/mL[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of these analytical methods.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for the quantification and purity analysis of this compound.

Instrumentation and Reagents:

  • HPLC system with a pump, autosampler, column oven, and a UV or Mass Spectrometry detector.[2]

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic Acid[4][5]

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.05% acetic acid[5]

  • Mobile Phase B: Acetonitrile with 0.05% acetic acid[5]

  • Gradient: A programmed gradient optimized for the separation of the analyte from potential impurities.

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[1]

  • Injection Volume: 20 µL[5]

  • Detection: UV detection at an appropriate wavelength (e.g., 240-254 nm) or Mass Spectrometry in single ion monitoring mode (m/z for 4-fluoroaniline is 112).[2][3][5]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution.[4] Perform serial dilutions to create calibration standards.

  • Sample Solution: Accurately weigh and dissolve the sample in the same solvent as the standard to a known concentration. Filter the sample through a 0.45 µm filter before injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the identification and quantification of this compound and its volatile impurities.

Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).[2]

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Methanol or other suitable solvent (GC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Injector Temperature: 250°C[2]

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Ion Source Temperature: 230°C[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in methanol and dilute to create calibration standards.[2]

  • Sample Solution: Dissolve the sample in methanol, filter if necessary, and inject into the GC-MS system.[2]

Visualizing the Workflow

The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between its key parameters.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (HPLC/GC-MS) Define_Purpose->Select_Method Prepare_Protocol Prepare Validation Protocol Select_Method->Prepare_Protocol Specificity Specificity/ Selectivity Prepare_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Experimental Data Robustness->Analyze_Data Compare_Criteria Compare with Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Caption: General workflow for analytical method validation.

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range Range Linearity->Range Accuracy->Precision

Caption: Key parameters in analytical method validation.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-3-fluoroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of 4-Chloro-3-fluoroaniline (CAS No. 367-22-6), a toxic chemical intermediate used in pharmaceutical and agrochemical synthesis.[1][2] Adherence to these procedures is essential to ensure personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with extreme caution. This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[3] It also causes skin and eye irritation and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) before handling.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of dust formation or if working outside a fume hood, a NIOSH-approved respirator is necessary.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for understanding its physical properties and hazards.

PropertyValue
Molecular Formula C₆H₅ClFN[1]
Molecular Weight 145.56 g/mol [1]
Appearance Crystals
Melting Point 61 °C[4]
Boiling Point 226 °C (lit.)[4]
Flash Point 60 - 62 °C[4]
UN Number 2811[5]
Hazard Class 6.1 (Toxic solid)[5]
Packing Group III[5]

Disposal Workflow

The proper disposal of this compound must be approached systematically. The following workflow diagram illustrates the decision-making process and necessary steps for its safe and compliant disposal.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe waste_id Identify as Hazardous Waste ppe->waste_id collect Collect in a designated, compatible, and sealed container waste_id->collect label_container Label container with: 'Hazardous Waste', 'this compound', and hazard pictograms collect->label_container storage Store in a cool, dry, well-ventilated area away from incompatible materials label_container->storage contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor storage->contact_ehs transport Arrange for professional disposal contact_ehs->transport end End: Compliant Disposal transport->end

Caption: Disposal workflow for this compound.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the in-lab neutralization or deactivation of this compound. Due to its hazardous nature, attempting to neutralize this compound without a validated protocol is strongly discouraged. The primary and recommended disposal method is through a licensed hazardous waste management company.

In the event of a small spill, the following general cleanup procedure should be followed:

  • Evacuate and Ventilate: Ensure the area is clear of all personnel and increase ventilation.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or scoop the absorbed material and the spilled substance into a designated, sealable hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent (consult your institution's EHS department for recommendations), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety department immediately.

Regulatory Compliance

Chemical waste generators are responsible for correctly identifying and classifying their waste.[5] All disposal activities for this compound must comply with local, regional, and national hazardous waste regulations. This includes proper labeling, storage, and transportation of the waste.[5] Failure to comply can result in significant penalties.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-Chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 4-Chloro-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 367-22-6). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact. This substance is a dihalogenated aniline derivative used as a building block in the synthesis of various pharmaceutical agents.[1][2]

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous chemical.[3] It is harmful if swallowed and toxic in contact with skin or if inhaled.[4] It can also cause skin and eye irritation.[3] Immediate precautions include ensuring adequate ventilation, wearing appropriate personal protective equipment (PPE), and avoiding the formation of dust.[3][4] In case of exposure, it is crucial to seek immediate medical attention and show the safety data sheet to the attending physician.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. This selection is based on standard laboratory safety protocols for handling hazardous solid chemicals.

PPE CategoryItemSpecification
Eye and Face Safety GlassesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
Face ShieldRecommended when there is a risk of splashing or dust generation.
Hand GlovesChemical-resistant gloves (e.g., nitrile rubber). Inspect before use and change if contaminated.[4][5]
Body Lab Coat/CoverallsA laboratory coat or chemical-resistant coveralls to protect skin and personal clothing.[4][6]
Respiratory RespiratorAn air-purifying respirator with an appropriate filter if ventilation is inadequate or dust is generated.[5][6]
Foot Closed-toe ShoesSubstantial closed-toe shoes to protect against spills.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for safely handling this compound in a laboratory setting.

Preparation and Weighing
  • Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[3]

  • Decontamination: Before starting, ensure the work surface is clean and decontaminated.

  • Weighing:

    • Tare a clean, dry weighing boat or container on an analytical balance.

    • Carefully transfer the required amount of this compound to the weighing container using a clean spatula.

    • Avoid creating dust. If dust is generated, gently clean the area with a damp cloth or a vacuum cleaner equipped with a HEPA filter.

    • Close the primary container tightly after use.[3][4]

Dissolution
  • Place a stir bar in a clean, dry flask appropriately sized for the volume of solvent.

  • Add the weighed this compound to the flask.

  • Under the fume hood, slowly add the desired solvent to the flask.

  • Place the flask on a magnetic stir plate and stir until the solid is completely dissolved.

  • Keep the flask covered to prevent the release of vapors.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or scoop up the material and place it into a designated, labeled waste container. Avoid generating dust.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

  • Dispose: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Waste Segregation and Collection
  • Halogenated Waste: this compound is a halogenated organic compound.[7] All waste containing this chemical, including unused product, contaminated materials, and solutions, must be collected in a designated, properly labeled container for halogenated organic waste.[7][8]

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected as halogenated waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Disposal Method
  • Incineration: The recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[9] This process ensures the complete destruction of the compound.

  • Consult Local Regulations: Always consult with your institution's environmental health and safety (EHS) office and adhere to all local, state, and federal regulations for hazardous waste disposal.[8]

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_fumehood Work in Chemical Fume Hood prep_ppe->prep_fumehood prep_decon Decontaminate Work Surface prep_fumehood->prep_decon weigh_tare Tare Weighing Container prep_decon->weigh_tare weigh_transfer Transfer Solid weigh_tare->weigh_transfer weigh_close Close Primary Container weigh_transfer->weigh_close diss_add_solid Add Solid to Flask weigh_close->diss_add_solid diss_add_solvent Add Solvent diss_add_solid->diss_add_solvent diss_stir Stir to Dissolve diss_add_solvent->diss_stir clean_decon Decontaminate Glassware & Surfaces diss_stir->clean_decon clean_dispose Dispose of Contaminated Materials clean_decon->clean_dispose clean_ppe Remove and Dispose of PPE Properly clean_dispose->clean_ppe end_op End of Operation clean_ppe->end_op start Start start->prep_ppe

Caption: Workflow for Handling this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Unused Solid & Contaminated Materials collect_container Place in Labeled Halogenated Waste Container collect_solid->collect_container collect_liquid Solutions & Rinsate collect_liquid->collect_container storage_seal Seal Waste Container collect_container->storage_seal storage_area Store in Designated Satellite Accumulation Area storage_seal->storage_area disposal_pickup Arrange for Pickup by EHS storage_area->disposal_pickup disposal_transport Transport to Licensed Waste Facility disposal_pickup->disposal_transport disposal_incinerate Incineration disposal_transport->disposal_incinerate end_dispose Complete Destruction disposal_incinerate->end_dispose start Waste Generation start->collect_solid start->collect_liquid

Caption: Disposal Plan for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-fluoroaniline
Reactant of Route 2
4-Chloro-3-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.